Product packaging for Sphynolactone-7(Cat. No.:)

Sphynolactone-7

Cat. No.: B3025858
M. Wt: 438.5 g/mol
InChI Key: GGAPQPVAXJSNFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sphynolactone-7 (SPL7) is an agonist of Striga hyposensitive to light receptor 7 (ShHTL7), which is found in the parasitic plant S. hermonthica. It selectively binds to ShHTL7 (IC50 = 0.31 µM) over ShHTL2-6, ShHTL9-10, and the strigolactone receptor AtD14 at 10 µM but does inhibit ShHTL8 and ShHTL11 (IC50s = 1.2 and 7.8 µM, respectively). SPL7 induces S. hermonthica seed germination in the absence of a host, which is fatal to this obligate parasite, with a minimum effective concentration of 10 fM. It induces suicidal germination of S. hermonthica seeds and decreases the number of plants emerging from the soil, as well as reduces S. hermonthica-induced senescence in maize plants when pre-applied to the soil of co-cultivated maize plants and S. hermonthica seeds at a concentration of 10 nM.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N2O7S B3025858 Sphynolactone-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methyl-5-oxo-2H-furan-2-yl) 4-(4-butoxyphenyl)sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O7S/c1-3-4-13-27-16-5-7-17(8-6-16)30(25,26)22-11-9-21(10-12-22)20(24)29-18-14-15(2)19(23)28-18/h5-8,14,18H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAPQPVAXJSNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)OC3C=C(C(=O)O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Spironolactone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Sphynolactone-7" is a selective agonist of the strigolactone receptor (ShHTL7) in the parasitic plant Striga hermonthica, used to induce "suicidal germination" in an agricultural context[1][2]. Given the target audience of this guide (Researchers, scientists, and drug development professionals) and the compound's name similarity to the well-established drug Spironolactone, this document will proceed under the assumption that the query intended to be about Spironolactone . The following in-depth guide details the mechanism of action of Spironolactone, a compound with significant relevance in human drug development.

Executive Summary

Spironolactone is a steroidal antimineralocorticoid and a potassium-sparing diuretic with significant antiandrogenic effects. It functions primarily as a competitive antagonist at the mineralocorticoid receptor (MR) and as a partial antagonist at the androgen receptor (AR)[3][4][5]. Its therapeutic utility in treating hypertension, heart failure, and edema stems from its blockade of aldosterone's effects in the kidneys[6]. The antiandrogenic properties are leveraged in the management of conditions such as hirsutism and acne[3]. Spironolactone is a prodrug, rapidly converted to several active metabolites, including canrenone and 7α-thiomethylspironolactone (TMS), which have longer half-lives and contribute substantially to its pharmacodynamic profile[7][8]. This guide provides a comprehensive overview of its receptor binding profile, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action: Dual Receptor Antagonism

Spironolactone's mechanism is centered on its ability to competitively bind to and inhibit the action of two key nuclear receptors: the Mineralocorticoid Receptor and the Androgen Receptor.

Mineralocorticoid Receptor (MR) Antagonism

The primary and most potent action of Spironolactone is the competitive antagonism of the mineralocorticoid receptor[6][9].

  • Physiological Role of MR: In the distal convoluted tubules and collecting ducts of the kidneys, the hormone aldosterone binds to the cytoplasmic MR. This ligand-receptor complex translocates to the nucleus, where it binds to hormone response elements (HREs) on the DNA. This action upregulates the expression of specific proteins, notably the epithelial sodium channel (ENaC) and the Na+/K+-ATPase pump[4][10][11]. The result is increased sodium and water reabsorption and potassium excretion, leading to an expansion of extracellular fluid volume and an increase in blood pressure.

  • Inhibition by Spironolactone: Spironolactone, being structurally similar to aldosterone, binds to the MR but fails to induce the conformational changes necessary for transcriptional activation[5]. By occupying the receptor, it prevents aldosterone from binding and initiating this signaling cascade. The consequence is an inhibition of sodium and water retention and a reduction in potassium excretion, leading to its diuretic and antihypertensive effects[3][12].

Androgen Receptor (AR) Antagonism

Spironolactone and its metabolites also act as antagonists at the androgen receptor, which accounts for some of its therapeutic applications and side effects[13][14].

  • Physiological Role of AR: Androgens like testosterone and its more potent metabolite, dihydrotestosterone (DHT), bind to the AR in target tissues. The hormone-receptor complex dimerizes, translocates to the nucleus, and binds to androgen response elements (AREs) to regulate genes involved in the development and maintenance of male secondary sexual characteristics, as well as processes in skin and hair follicles[15][16][17].

  • Inhibition by Spironolactone: Spironolactone competitively inhibits the binding of testosterone and DHT to the AR[13][18]. This blockade of androgenic signaling is the basis for its use in treating hyperandrogenism-related conditions in women. It is also responsible for side effects like gynecomastia in male patients[13].

Data Presentation: Receptor Binding Affinity

The following table summarizes the quantitative binding affinities of Spironolactone and its primary active metabolite, Canrenone, for various human steroid hormone receptors. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant), with lower values indicating higher binding affinity.

CompoundReceptorAffinity MetricValue (nM)SpeciesReference(s)
Spironolactone Mineralocorticoid (MR)IC₅₀24-[7]
Mineralocorticoid (MR)IC₅₀13Monkey[16]
Mineralocorticoid (MR)IC₅₀66Human[19]
Androgen (AR)IC₅₀77-[7]
Androgen (AR)Kᵢ39.4Human[20]
Glucocorticoid (GR)Kᵢ32.6Human[20]
Glucocorticoid (GR)IC₅₀~2400-[21]
Progesterone (PR)EC₅₀ (Agonist)~740-[21]
Canrenone Mineralocorticoid (MR)-Active Metabolite-[8][22]
Androgen (AR)Relative Affinity5-fold lower than Spironolactone-[13]

Note: Affinity values can vary between studies due to different experimental conditions and assay types.

Signaling Pathway Visualizations

The following diagrams illustrate the core signaling pathways affected by Spironolactone.

Aldosterone_Signaling_Pathway cluster_Cytoplasm Cytoplasm Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds Spironolactone Spironolactone Spironolactone->MR Competitively Binds MR_Aldo Active MR-Aldosterone Complex MR->MR_Aldo MR_Spirono Inactive MR-Spironolactone Complex MR->MR_Spirono HSP HSP Complex MR_HSP Inactive MR-HSP Complex MR_HSP->MR dissociates MR_HSP->MR MR_HSP->HSP releases HRE Hormone Response Element (HRE) MR_Aldo->HRE Translocates & Binds No_Tx Transcription Blocked MR_Spirono->No_Tx No Translocation Gene_Tx Gene Transcription (ENaC, Na+/K+ pump) HRE->Gene_Tx

Caption: Aldosterone signaling pathway and competitive inhibition by Spironolactone.

Androgen_Signaling_Pathway cluster_ECF Extracellular cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus DHT DHT / Testosterone AR Androgen Receptor (AR) DHT->AR Binds Spironolactone Spironolactone Spironolactone->AR Competitively Binds AR_DHT Active AR-DHT Complex AR->AR_DHT AR_Spirono Inactive AR-Spironolactone Complex AR->AR_Spirono HSP HSP Complex AR_HSP Inactive AR-HSP Complex AR_HSP->AR dissociates AR_HSP->AR AR_HSP->HSP releases ARE Androgen Response Element (ARE) AR_DHT->ARE Translocates, Dimerizes, & Binds No_Tx Transcription Blocked AR_Spirono->No_Tx No Dimerization/ Translocation Gene_Tx Androgen-Mediated Gene Transcription ARE->Gene_Tx Activates Experimental_Workflow_Reporter_Assay cluster_prep Assay Preparation cluster_treat Compound Treatment cluster_read Data Acquisition & Analysis p1 1. Seed HEK293T cells in 96-well plate p2 2. Co-transfect with: - AR Expression Plasmid - ARE-Luciferase Reporter - Control Reporter p1->p2 p3 3. Add DHT (agonist) + Serial Dilutions of Spironolactone (antagonist) p2->p3 p4 4. Incubate 16-24 hours p3->p4 p5 5. Lyse cells & add Dual-Luciferase Reagents p4->p5 p6 6. Measure Luminescence (Firefly & Renilla) p5->p6 p7 7. Normalize Data & Calculate IC50 p6->p7

References

An In-depth Technical Guide to the Discovery and Origin of Spironolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, origin, and core scientific principles of spironolactone, a steroidal aldosterone antagonist. Given the absence of "Sphynolactone-7" in the public scientific literature, this document focuses on spironolactone, a compound with a similar name and established therapeutic importance.

Discovery and Origin

Spironolactone was discovered in 1957 by chemists at G. D. Searle & Co. (now part of Pfizer).[1][2][3] The research was driven by the need for an effective aldosterone antagonist to treat conditions like edema and hypertension, which are often associated with excessive aldosterone activity.[1] The first synthesis of spironolactone was reported in 1957, and it was introduced to the market in 1959.[2][3]

The development of spironolactone was a significant milestone as it was one of the first diuretics specifically engineered to block a particular renal transport process.[4] Initially, it was classified as a potassium-sparing diuretic, a classification that, while still technically correct, is now considered incomplete given the broader understanding of its anti-mineralocorticoid effects throughout the body.[4]

Mechanism of Action

Spironolactone's primary mechanism of action is as a competitive antagonist of the mineralocorticoid receptor (MR).[2][5] It also exhibits antiandrogenic activity through its antagonism of the androgen receptor (AR).[6]

  • Mineralocorticoid Receptor (MR) Antagonism: Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues, particularly in the distal convoluted tubule of the kidney. This binding promotes the reabsorption of sodium and water and the excretion of potassium.[7] Spironolactone competes with aldosterone for binding to the MR, thereby inhibiting these effects and leading to increased sodium and water excretion and potassium retention.[8] This diuretic and antihypertensive effect is central to its therapeutic applications.

  • Androgen Receptor (AR) Antagonism: Spironolactone and its metabolites can bind to the AR, acting as antagonists.[6] This action blocks the effects of androgens like testosterone and dihydrotestosterone (DHT). This antiandrogenic property is responsible for some of its side effects, such as gynecomastia in men, but also for its therapeutic use in conditions like hirsutism and as a component of feminizing hormone therapy.[6]

Quantitative Data

The following tables summarize key quantitative data related to spironolactone's pharmacological profile.

Table 1: Receptor Binding Affinity of Spironolactone and its Metabolites

CompoundReceptorSpeciesAssay TypeValueUnitsReference
SpironolactoneMineralocorticoid Receptor (MR)HumanIC5024.2nmol/L[9]
SpironolactoneAndrogen Receptor (AR)HumanIC5077nmol/L
SpironolactoneAndrogen Receptor (AR)HumanKi39.4nM[8]
SpironolactoneAndrogen Receptor (AR)HumanpIC506.17[8]
SpironolactoneGlucocorticoid Receptor (GR)Human-Very Low Affinity-[10]
SpironolactoneProgesterone Receptor (PR)Human-Binds-[5]
7α-thiospironolactoneAndrogen Receptor (AR)RatRelative Affinity to DHT~3.0 - 8.5%[6]
7α-thiomethylspironolactoneAndrogen Receptor (AR)RatRelative Affinity to DHT~3.0 - 8.5%[6]
KBP-5074Mineralocorticoid Receptor (MR)In vitroIC502.7nmol/L[9]
EplerenoneMineralocorticoid Receptor (MR)In vitroIC50990nmol/L[9]

Table 2: Pharmacokinetic Properties of Spironolactone and its Metabolites in Humans

ParameterSpironolactoneCanrenone7-α-(thiomethyl) spirolactone (TMS)6-β-hydroxy-7-α-(thiomethyl) spirolactone (HTMS)Reference
Mean Half-life (hours) 1.416.513.815[11]
Time to Peak Plasma Concentration (hours) 2.64.3--[11]
Protein Binding >90%>90%>90%>90%[11]
Bioavailability Increased by ~95.4% with food---[11]
Excretion Primarily in urine (metabolites), secondarily in bilePrimarily in urine (metabolites), secondarily in bilePrimarily in urine (metabolites), secondarily in bilePrimarily in urine (metabolites), secondarily in bile[11]

Table 3: Dose-Response Relationship of Spironolactone on Blood Pressure in Patients with Hypertension

Daily DoseMean Systolic BP Reduction (mmHg)Mean Diastolic BP Reduction (mmHg)Study PopulationReference
25 mg6.45-Stage I Essential Hypertension[12]
25 mg5.41.0Resistant Arterial Hypertension[13]
50-100 mg--Hypertension[14]
100-500 mgSimilar to lower dosesSimilar to lower dosesPrimary (Essential) Hypertension[12]
95.5 mg (mean)1810Essential Hypertension[12]
200-400 mgNo greater effect than 100 mgNo greater effect than 100 mgHypertension[4]

Experimental Protocols

This protocol describes a common method for synthesizing spironolactone from canrenone.

Materials:

  • Canrenone

  • Potassium thioacetate

  • Ethanol

  • Acidic catalyst (e.g., oxalic acid, methanesulfonic acid)

  • Reaction vessel with reflux condenser

  • Stirring apparatus

  • Cooling bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Add canrenone, potassium thioacetate, and ethanol to the reaction vessel. The molar ratio of canrenone to potassium thioacetate and the acidic catalyst is typically 1:2.1:2.1.[15][16]

  • Heat the mixture to reflux with continuous stirring.

  • Slowly add the acidic catalyst to the refluxing mixture over approximately 1 hour.

  • Continue to reflux the reaction mixture for 3-5 hours.[15][16]

  • After the reaction is complete, stop heating and cool the mixture to -10°C in a cooling bath.

  • Maintain the mixture at -10°C for 1.5-2.5 hours to allow for complete precipitation of the product.[15][16]

  • Filter the precipitate and wash the filter cake with water and ethanol.

  • Dry the crude product in an oven.

  • Recrystallize the crude product from ethanol to obtain pure spironolactone.

This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., spironolactone) to the mineralocorticoid receptor.

Materials:

  • Source of mineralocorticoid receptors (e.g., transfected COS-1 cells expressing the MR)

  • Radiolabeled ligand (e.g., [³H]-aldosterone or [³H]-dexamethasone)[10][17]

  • Unlabeled test compound (spironolactone)

  • Unlabeled competing ligand for non-specific binding determination (e.g., a high concentration of aldosterone or dexamethasone)

  • Assay buffer

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Filtration apparatus (e.g., glass fiber filters)

Procedure:

  • Prepare a suspension of cells or a tissue homogenate containing the mineralocorticoid receptors.

  • In a series of tubes, add a fixed concentration of the radiolabeled ligand.

  • To these tubes, add increasing concentrations of the unlabeled test compound (spironolactone).

  • For determining non-specific binding, add a high concentration of an unlabeled competing ligand to a separate set of tubes.

  • Incubate the mixtures to allow binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using a suitable software to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

Aldosterone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds MR_HSP_complex Inactive MR-HSP Complex HSP Heat Shock Proteins (HSP) Active_MR Active MR MR_HSP_complex->Active_MR HSP Dissociation MRE Mineralocorticoid Response Element (MRE) Active_MR->MRE Translocates & Dimerizes Gene_Transcription Gene Transcription MRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA AIP Aldosterone-Induced Proteins mRNA->AIP Translation Cellular_Response Cellular Response (Na+ reabsorption, K+ secretion) AIP->Cellular_Response Spironolactone Spironolactone Spironolactone->MR Antagonizes

Caption: Aldosterone Signaling Pathway and Spironolactone's Mechanism of Action.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP_complex Inactive AR-HSP Complex HSP Heat Shock Proteins (HSP) Active_AR Active AR AR_HSP_complex->Active_AR HSP Dissociation ARE Androgen Response Element (ARE) Active_AR->ARE Translocates & Dimerizes Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Androgen_Induced_Proteins Androgen-Induced Proteins mRNA->Androgen_Induced_Proteins Translation Cellular_Response Cellular Response (e.g., cell growth) Androgen_Induced_Proteins->Cellular_Response Spironolactone Spironolactone Spironolactone->AR Antagonizes

Caption: Androgen Signaling Pathway and Spironolactone's Antiandrogenic Action.

Spironolactone_Synthesis_Workflow start Start reactants Combine Canrenone, Potassium Thioacetate, & Ethanol start->reactants reflux Heat to Reflux & Add Catalyst reactants->reflux reaction Reflux for 3-5 hours reflux->reaction cool Cool to -10°C reaction->cool precipitate Precipitate for 1.5-2.5 hours cool->precipitate filter Filter and Wash (Water & Ethanol) precipitate->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Ethanol dry->recrystallize end Pure Spironolactone recrystallize->end

Caption: Workflow for the Synthesis of Spironolactone.

Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Receptor Source, Radioligand, & Test Compound start->prepare_reagents incubation Incubate Radioligand with Receptor & Test Compound prepare_reagents->incubation separation Separate Bound & Free Ligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate IC50 & Ki) quantification->analysis end Determine Binding Affinity analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

References

Sphynolactone-7: A Potent and Selective Strigolactone Receptor Agonist for Parasitic Weed Control

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sphynolactone-7 (SPL7) has emerged as a highly potent and selective agonist for the strigolactone (SL) receptor, ShHTL7, found in the parasitic plant Striga hermonthica. This synthetic molecule holds significant promise as a tool for inducing "suicidal germination" of Striga seeds, a strategy aimed at reducing the seed bank of this devastating agricultural pest. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative binding and efficacy data, detailed experimental protocols, and a visualization of its role in the strigolactone signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound's interaction with the strigolactone receptor ShHTL7 and its biological activity.

Parameter Receptor Value Assay Reference
IC₅₀ ShHTL70.31 µMin vitro YLG Competition Assay[1]
ShHTL81.2 µMin vitro YLG Competition Assay[1]
ShHTL117.8 µMin vitro YLG Competition Assay[1]
Efficacy Striga hermonthica~100 fMSeed Germination Assay[1]

Table 1: Inhibitory Concentration (IC₅₀) and Efficacy of this compound. The IC₅₀ values demonstrate the concentration of this compound required to inhibit 50% of the activity of the fluorescent probe Yoshimulactone Green (YLG) in a competitive binding assay with different ShHTL receptors. The efficacy value indicates the remarkably low concentration at which SPL7 can induce germination in Striga hermonthica seeds.

Parameter Receptor Substrate Value Reference
Kₘ ShHTL7Yoshimulactone Green (YLG)1.17 µM
kcat ShHTL7Yoshimulactone Green (YLG)Not Reported
KᏧ ShHTL75-deoxystrigol (5DS)0.91 µM

Table 2: Kinetic and Binding Parameters of the ShHTL7 Receptor. This table provides context for the receptor's activity with a common fluorescent substrate (YLG) and its binding affinity for a natural strigolactone (5DS). This data is useful for comparative purposes when evaluating the potency of synthetic agonists like this compound.

Strigolactone Signaling Pathway

The canonical strigolactone signaling pathway is initiated by the binding of a strigolactone molecule, or an agonist like this compound, to the D14/HTL receptor. This binding event induces a conformational change in the receptor, allowing it to interact with the F-box protein MAX2 (or D3 in some species). This complex then recruits a transcriptional repressor protein of the SMAX1/D53 family, leading to its ubiquitination and subsequent degradation by the 26S proteasome. The removal of this repressor protein allows for the expression of downstream genes that regulate various physiological processes, including, in the case of Striga, seed germination.

Strigolactone_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus SPL7_ext This compound (SPL7) ShHTL7_inactive ShHTL7 (Inactive) SPL7_ext->ShHTL7_inactive Binding ShHTL7_active ShHTL7-SPL7 Complex (Active) ShHTL7_inactive->ShHTL7_active Activation MAX2 MAX2 ShHTL7_active->MAX2 Recruitment SMAX1 SMAX1 (Repressor) MAX2->SMAX1 Recruitment SMAX1_Ub Ub-SMAX1 SMAX1->SMAX1_Ub Ubiquitination Gene_Expression Gene Expression SMAX1->Gene_Expression Repression Ub Ubiquitin Ub->SMAX1_Ub Proteasome 26S Proteasome Proteasome->Gene_Expression Leads to SMAX1_Ub->Proteasome Degradation Germination Seed Germination Gene_Expression->Germination Experimental_Workflow Start Start Synthesis Synthesis of This compound Start->Synthesis Binding_Assay In Vitro Binding Assay (YLG Competition) Synthesis->Binding_Assay Data_Analysis_IC50 IC50 Determination Binding_Assay->Data_Analysis_IC50 Germination_Assay Striga hermonthica Seed Germination Assay Data_Analysis_IC50->Germination_Assay Data_Analysis_EC50 Germination Rate / EC50 Germination_Assay->Data_Analysis_EC50 Conclusion Conclusion: Potent & Selective Agonist Data_Analysis_EC50->Conclusion

References

The Crucial Role of the Butenolide D-Ring in Sphynolactone-7: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sphynolactone-7 (SPL7) has emerged as a highly potent and selective germination stimulant for the parasitic weed Striga hermonthica, offering a promising avenue for the development of novel herbicides. Its mechanism of action is intrinsically linked to its structural mimicry of strigolactones (SLs), a class of plant hormones that regulate various aspects of plant development and interaction with symbiotic organisms. At the heart of this mimicry lies the butenolide D-ring, a conserved structural motif across all strigolactones. This technical guide delves into the critical function of the butenolide D-ring in the biological activity of this compound, providing a comprehensive overview of its role in receptor binding, signal transduction, and overall efficacy. This document synthesizes available quantitative data, details key experimental protocols, and visualizes the underlying molecular pathways to provide a thorough resource for researchers in the field.

Introduction to this compound and the Strigolactone Signaling Pathway

Striga hermonthica, commonly known as witchweed, is a devastating root parasitic plant that causes significant crop losses in Africa. Striga seeds can remain dormant in the soil for decades, germinating only in the presence of specific chemical cues, primarily strigolactones, exuded from the roots of host plants. This compound is a synthetic strigolactone mimic designed to induce "suicidal germination" of Striga seeds in the absence of a host, thereby depleting the seed bank in the soil.

The biological activity of this compound is mediated through the strigolactone signaling pathway. The core of this pathway involves the interaction of the strigolactone molecule with a specific receptor protein. In Striga hermonthica, this receptor is identified as ShHTL7.

The canonical strigolactone signaling pathway, which provides a model for understanding this compound's mechanism, is initiated by the binding of the strigolactone molecule to the DWARF14 (D14) receptor, an α/β-hydrolase. This binding event leads to the hydrolysis of the strigolactone, a crucial step for signal activation. The hydrolysis of the butenolide D-ring is a key event in this process. Following hydrolysis, the receptor undergoes a conformational change, allowing it to interact with the F-box protein MAX2 (or D3 in rice) and the transcriptional repressor D53 (or SMXL in other plants). This interaction targets the repressor for ubiquitination and subsequent degradation by the 26S proteasome, lifting the repression of downstream genes and triggering a physiological response, such as seed germination.

The Butenolide D-Ring: The Bioactive Moiety

The butenolide D-ring is an essential structural feature for the biological activity of all strigolactones, including this compound. It is the portion of the molecule that directly interacts with the catalytic site of the receptor and undergoes hydrolysis, which is believed to be the initiating step in the signaling cascade.

Quantitative Analysis of Butenolide D-Ring Function

While specific quantitative data directly comparing the activity of this compound with analogs featuring modified D-rings is not extensively available in the public domain, the critical nature of this moiety can be inferred from structure-activity relationship (SAR) studies on other strigolactones and their mimics. The following table summarizes representative data for the binding and activity of various strigolactone-related compounds, highlighting the importance of the D-ring's integrity for potent biological response.

CompoundTarget ReceptorAssay TypeMetricValueReference
rac-GR24ShHTL7Microscale Thermophoresis (MST)Kd0.92 ± 0.01 µM[1][2]
rac-GR24ShHTL7Tryptophan FluorescenceKd0.39 ± 0.05 µM[1][2]
rac-GR24ShHTL7YLG Competitive InhibitionIC500.87 ± 0.06 µM[2]
Compound 4a P. aegyptiacaGermination AssayEC508.62 x 10-11 M[3]
Compound 4b P. aegyptiacaGermination AssayEC505.52 x 10-8 M[3]

Note: While not this compound itself, the data for GR24, a widely studied synthetic strigolactone, and other potent agonists provide a strong indication of the affinity and concentration ranges required for activity, which are dependent on an intact D-ring.

Experimental Protocols

A thorough understanding of the butenolide D-ring's function relies on robust experimental methodologies. The following are detailed protocols for key experiments used to characterize the activity of this compound and other strigolactone analogs.

Striga hermonthica Seed Germination Assay

This assay is the primary method for evaluating the biological activity of this compound and its analogs.

Materials:

  • Striga hermonthica seeds

  • Sterile deionized water

  • 0.5% Sodium hypochlorite solution

  • Sterile 15 mL conical vials

  • Sterile 12-well culture plates

  • Sterile glass fiber filter paper discs (9 mm)

  • Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., rac-GR24)

  • Incubator set at 30°C

  • Stereomicroscope

Procedure:

  • Seed Sterilization:

    • Place an appropriate amount of Striga hermonthica seeds into a sterile 15 mL conical vial.

    • Add 10 mL of 0.5% sodium hypochlorite solution and shake for 9 minutes.

    • Allow the seeds to settle for 1 minute and then decant the sterilization solution.

    • Wash the seeds three times with 14 mL of sterile deionized water, decanting the water after each wash.

  • Pre-conditioning:

    • Resuspend the sterilized seeds in a small volume of sterile water.

    • Pipette approximately 50-100 seeds onto each sterile glass fiber filter paper disc placed in a 12-well culture plate.

    • Add sterile water to moisten the filter paper.

    • Seal the plates with parafilm and incubate in the dark at 30°C for 10-14 days to precondition the seeds.

  • Treatment:

    • Prepare serial dilutions of the test compounds and the positive control.

    • After the pre-conditioning period, carefully apply a defined volume (e.g., 50 µL) of each test solution to the respective filter paper discs. Use a solvent control (e.g., DMSO solution without the compound) as a negative control.

  • Incubation and Germination Counting:

    • Reseal the plates and incubate in the dark at 30°C for 24-48 hours.

    • Count the number of germinated and non-germinated seeds under a stereomicroscope. A seed is considered germinated if the radicle has emerged from the seed coat.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Plot the germination percentage against the concentration of the test compound to determine the EC50 value (the concentration at which 50% of the maximum germination is observed).

ShHTL7 Competitive Binding Assay (YLG Assay)

This in vitro assay measures the ability of a test compound to compete with a fluorescent probe for binding to the ShHTL7 receptor, providing an indication of its binding affinity.

Materials:

  • Recombinant ShHTL7 protein

  • Yoshimulactone Green (YLG) fluorescent probe

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate salts and additives)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Assay Setup:

    • In a 96-well microplate, add a fixed concentration of recombinant ShHTL7 protein to each well.

    • Add varying concentrations of the test compound to the wells.

    • Include a control with no test compound.

  • Incubation:

    • Pre-incubate the ShHTL7 protein with the test compound for a specified period (e.g., 2.5 hours) to allow for binding.

  • Fluorescent Probe Addition:

    • Add a fixed concentration of the YLG fluorescent probe to all wells. YLG fluoresces upon hydrolysis by the ShHTL7 receptor.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the rate of YLG hydrolysis.

  • Data Analysis:

    • Determine the initial rate of reaction for each concentration of the test compound.

    • Plot the reaction rate against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the YLG hydrolysis).

Visualizing the Molecular Mechanisms

Graphviz diagrams are provided below to illustrate the key pathways and workflows discussed in this guide.

Strigolactone Signaling Pathway

Strigolactone_Signaling_Pathway cluster_extracellular Rhizosphere cluster_cell Striga Seed Cell This compound This compound ShHTL7_inactive ShHTL7 (Inactive Receptor) This compound->ShHTL7_inactive Binding D-ring_hydrolysis D-ring Hydrolysis ShHTL7_inactive->D-ring_hydrolysis ShHTL7_active ShHTL7 (Active Complex) MAX2 MAX2 (F-box Protein) ShHTL7_active->MAX2 Recruitment D-ring_hydrolysis->ShHTL7_active D53 D53 (Repressor) MAX2->D53 Interaction Ub Ubiquitin D53->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome D53_degradation D53 Degradation Proteasome->D53_degradation Gene_Expression Gene Expression (Germination) D53_degradation->Gene_Expression Derepression

Caption: The strigolactone signaling pathway initiated by this compound.

Experimental Workflow for Assessing D-Ring Function

D_Ring_Function_Workflow cluster_synthesis Chemical Synthesis cluster_assays Biological Assays cluster_analysis Data Analysis SPL7 This compound Germination Striga Germination Assay SPL7->Germination Binding ShHTL7 Binding Assay (YLG) SPL7->Binding Analogs D-ring Modified Analogs Analogs->Germination Analogs->Binding EC50 Determine EC50 Germination->EC50 IC50 Determine IC50 / Kd Binding->IC50 SAR Structure-Activity Relationship (SAR) EC50->SAR IC50->SAR

Caption: Workflow for evaluating the butenolide D-ring's function.

Conclusion

The butenolide D-ring of this compound is not merely a structural component but the linchpin of its biological activity. Its interaction with the ShHTL7 receptor and subsequent hydrolysis are the critical initiating events in the signal transduction cascade that leads to the germination of Striga hermonthica seeds. A comprehensive understanding of the D-ring's function, supported by robust quantitative data and detailed experimental protocols, is paramount for the rational design of next-generation strigolactone mimics. Future research focused on elucidating the precise structure-activity relationships of the D-ring will undoubtedly accelerate the development of more potent and selective agents for the control of parasitic weeds, ultimately contributing to global food security.

References

The Vanguard of Endocrine Modulation: A Technical Guide to the Initial Screening and Identification of Sphynolactone-7 Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the initial screening and identification of novel analogs of Sphynolactone-7, a next-generation steroidal compound with potential dual antagonism of the mineralocorticoid (MR) and androgen (AR) receptors. Building upon the well-established pharmacology of its parent class, this document outlines a systematic approach to identify and characterize new chemical entities with improved potency, selectivity, and pharmacokinetic profiles. Detailed experimental protocols for primary and secondary screening assays, strategies for data analysis and hit validation, and a roadmap for subsequent lead optimization are presented. This guide is intended to serve as a critical resource for researchers engaged in the discovery of novel therapeutics targeting endocrine-related pathologies.

Introduction: The Therapeutic Potential of this compound Analogs

This compound is a novel steroidal lactone conceived as a potential successor to spironolactone, a widely used pharmaceutical agent. Spironolactone's therapeutic efficacy is primarily attributed to its competitive antagonism of the mineralocorticoid receptor, which plays a crucial role in regulating blood pressure and electrolyte balance.[1][2] Additionally, spironolactone exhibits anti-androgenic properties by blocking the androgen receptor, an effect that is beneficial in certain conditions but can also lead to undesirable side effects.[3][4]

The development of this compound analogs is driven by the pursuit of compounds with a refined pharmacological profile. The primary objectives of a screening campaign for these analogs are to identify molecules that exhibit:

  • Enhanced potency for the mineralocorticoid receptor.

  • Improved selectivity against the androgen receptor to minimize endocrine side effects.

  • Favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Reduced potential for off-target toxicities .

This guide details a strategic workflow for the initial phases of such a drug discovery program.

Data Presentation: Comparative Analysis of Lead Compounds

A crucial aspect of the screening process is the systematic evaluation and comparison of quantitative data from various assays. The following tables present a representative dataset for a hypothetical series of this compound analogs, illustrating how key pharmacological and physicochemical parameters are organized to facilitate decision-making.

Table 1: In Vitro Potency and Selectivity of this compound Analogs

Compound IDMR Binding Affinity (IC50, nM)AR Binding Affinity (IC50, nM)MR Cell-Based Reporter Assay (IC50, nM)AR Cell-Based Reporter Assay (IC50, nM)Selectivity Index (AR IC50 / MR IC50)
This compound2477351103.2
SL7-Analog-01153502250023.3
SL7-Analog-0255087510.0
SL7-Analog-0330150452205.0
SL7-Analog-04880012>1000100.0
SL7-Analog-055095701501.9

Table 2: Preliminary ADME & Physicochemical Properties of Selected Analogs

Compound IDAqueous Solubility (µM)LogD at pH 7.4Microsomal Stability (t½, min)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Plasma Protein Binding (%)
This compound552.8451592
SL7-Analog-01702.5601288
SL7-Analog-02403.1301895
SL7-Analog-04652.6751085

Experimental Protocols

Detailed and robust experimental protocols are fundamental to generating high-quality, reproducible data. The following sections provide methodologies for the key assays in the screening cascade.

Primary Screening: High-Throughput Competitive Binding Assays

Objective: To determine the binding affinity of test compounds for the human mineralocorticoid receptor by measuring their ability to displace a radiolabeled ligand.

Materials:

  • Human recombinant MR-expressing cell membrane preparation

  • [³H]-Aldosterone (Radioligand)

  • Aldosterone (unlabeled competitor for non-specific binding)

  • Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 10% glycerol, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled aldosterone (for non-specific binding) or test compound dilution.

    • 50 µL of [³H]-Aldosterone at a final concentration of 1-2 nM.

    • 100 µL of MR membrane preparation (5-10 µg of protein per well).

  • Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.5% polyethyleneimine (PEI) using a cell harvester.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each compound concentration and determine the IC50 value by non-linear regression analysis.

Objective: To determine the binding affinity of test compounds for the human androgen receptor using a fluorescence polarization-based competitive binding assay.

Materials:

  • Human recombinant AR Ligand Binding Domain (LBD)

  • Fluormone™ AL Green (fluorescent ligand)

  • Dihydrotestosterone (DHT) (unlabeled competitor)

  • Assay Buffer (e.g., PolarScreen™ AR Green Assay Buffer)

  • 384-well black microplates

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

  • Assay Setup: In a 384-well plate, add:

    • 10 µL of 2x test compound dilution.

    • 10 µL of 2x AR-LBD/Fluormone™ AL Green complex.

  • Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis: A decrease in polarization indicates displacement of the fluorescent ligand. Calculate IC50 values from the dose-response curves.[5]

Secondary Screening: Cell-Based Functional Assays

Objective: To functionally assess the antagonist activity of test compounds on the mineralocorticoid receptor in a cellular context.

Materials:

  • HEK293 cells stably co-transfected with human MR and an MMTV-luciferase reporter construct.

  • Cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS).

  • Aldosterone (agonist).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HEK293-MR-luciferase cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds in the presence of a sub-maximal concentration (EC80) of aldosterone.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO₂ incubator.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of aldosterone-induced luciferase activity against the compound concentration.

Objective: To functionally assess the antagonist activity of test compounds on the androgen receptor in a cellular context.

Materials:

  • PC-3 or similar prostate cancer cell line stably expressing human AR and a PSA promoter-driven luciferase reporter.[6]

  • Cell culture medium.

  • Dihydrotestosterone (DHT) (agonist).

  • Luciferase assay reagent.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the AR-reporter cells in 96-well plates.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds in the presence of an EC80 concentration of DHT.

  • Incubation: Incubate for 24 hours at 37°C.

  • Luminescence Reading: Measure the luciferase activity as described for the MR assay.

  • Data Analysis: Calculate the IC50 values based on the inhibition of DHT-induced luciferase expression.

In Vitro ADME & Toxicity Assays

A panel of in vitro ADME and toxicity assays should be conducted on promising hits to assess their drug-like properties.

  • Solubility: Kinetic and thermodynamic solubility assays are performed to determine the solubility of the compounds in aqueous buffers.

  • Lipophilicity: The distribution coefficient (LogD) at pH 7.4 is measured to assess the lipophilicity of the compounds.

  • Metabolic Stability: Compounds are incubated with liver microsomes or hepatocytes to determine their metabolic stability and predict in vivo clearance.[7]

  • Cell Permeability: The Caco-2 permeability assay is used to predict intestinal absorption of orally administered drugs.[8]

  • Cytotoxicity: General cytotoxicity is assessed in a relevant cell line (e.g., HepG2) to identify compounds with potential safety liabilities.[9]

  • hERG Inhibition: An assay to evaluate the potential for cardiac toxicity by assessing the inhibition of the hERG potassium channel.

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex processes and relationships. The following are Graphviz (DOT language) representations of key workflows and pathways.

Experimental Workflow for Screening and Identification

G cluster_0 Compound Acquisition & Management cluster_1 Primary Screening (High-Throughput) cluster_2 Hit Confirmation & Triage cluster_3 Secondary Screening (Functional) cluster_4 In Vitro ADME/Tox Profiling cluster_5 Lead Candidate Identification a Analog Synthesis / Library Procurement b Compound Registration & Plating a->b c MR Radioligand Binding Assay b->c HTS d AR Fluorescence Polarization Assay b->d HTS e Dose-Response Analysis c->e Raw Data d->e Raw Data f Confirmation of Hits e->f g SAR Analysis f->g h MR Cell-Based Reporter Assay g->h Prioritized Hits i AR Cell-Based Reporter Assay g->i Prioritized Hits j Solubility, LogD h->j Confirmed Hits i->j Confirmed Hits k Metabolic Stability j->k l Permeability (Caco-2) k->l m Cytotoxicity l->m n Data Integration & Review m->n Comprehensive Data Package o Selection of Lead Candidates n->o

Caption: High-level workflow for the screening and identification of this compound analogs.

Mineralocorticoid Receptor Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MR MR MR_HSP MR-HSP Complex MR->MR_HSP HSP HSP90 HSP->MR_HSP MR_Aldo MR-Aldosterone Complex MR_HSP->MR_Aldo HSP Dissociation Aldo Aldosterone Aldo->MR_HSP SL7_Analog This compound Analog SL7_Analog->MR_HSP Antagonism MR_Aldo_dimer Dimerized MR-Aldo Complex MR_Aldo->MR_Aldo_dimer Dimerization MR_Aldo->MR_Aldo_dimer Nuclear Translocation MRE Mineralocorticoid Response Element (MRE) MR_Aldo_dimer->MRE DNA Binding Gene Target Gene Transcription MRE->Gene

Caption: Antagonistic action of a this compound analog on the MR signaling pathway.

Conclusion and Future Directions

The initial screening and identification of this compound analogs represent a critical first step in a long and complex drug discovery journey. The methodologies and workflows outlined in this guide provide a robust framework for identifying promising lead candidates with enhanced potency and selectivity. Subsequent efforts will focus on comprehensive structure-activity relationship (SAR) studies, lead optimization to improve ADME and safety profiles, and ultimately, preclinical and clinical development. The successful execution of this initial phase is paramount to advancing a new generation of endocrine modulators with the potential to significantly improve patient outcomes in a range of cardiovascular and endocrine disorders.

References

Sphynolactone-7 and the ShHTL7 Receptor: A Technical Guide to Binding Affinity and Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the binding affinity and signaling pathway associated with Sphynolactone-7 (SPL7) and the Striga hermonthica HYPOSENSITIVE TO LIGHT 7 (ShHTL7) receptor. Striga hermonthica, a parasitic weed, poses a significant threat to agriculture, and understanding the molecular mechanisms of its germination is crucial for the development of targeted control strategies. This compound has been identified as a potent agonist of the ShHTL7 receptor, inducing suicidal germination of Striga seeds at femtomolar concentrations. This document details the quantitative binding data of strigolactones to ShHTL7, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways.

Quantitative Binding Data

The binding affinity of various strigolactones and their analogs to the ShHTL7 receptor has been quantified using several biophysical techniques. While a specific dissociation constant (Kd) for this compound is not publicly available, the data for structurally related and synthetic strigolactones provide a valuable reference for its high-affinity interaction.

LigandReceptorMethodDissociation Constant (Kd)Reference
rac-GR24ShHTL7MicroScale Thermophoresis (MST)0.92 ± 0.01 μM[1]
rac-GR24ShHTL7Tryptophan Fluorescence0.39 ± 0.05 μM[1]
5-Deoxystrigol (5DS)ShHTL7Isothermal Titration Calorimetry (ITC)0.91 μM[2]
5-Deoxystrigol (5DS)ShHTL11Isothermal Titration Calorimetry (ITC)0.04 µM[2]
5-Deoxystrigol (5DS)ShHTL10Isothermal Titration Calorimetry (ITC)0.18 µM[2]
5-Deoxystrigol (5DS)ShHTL5Isothermal Titration Calorimetry (ITC)3.83 µM[2]
5-Deoxystrigol (5DS)ShHTL8Isothermal Titration Calorimetry (ITC)2.90 µM[2]

ShHTL7 Signaling Pathway

The perception of strigolactones, such as this compound, by the ShHTL7 receptor initiates a signaling cascade that culminates in the germination of Striga hermonthica seeds. This process involves the formation of a covalently linked intermediate molecule (CLIM) upon ligand binding and hydrolysis by ShHTL7.[3] This conformational change in the receptor promotes its interaction with the F-box protein MAX2 (MORE AXILLARY GROWTH 2).[3] MAX2 is a component of a Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. The ShHTL7-MAX2 complex then recruits the transcriptional repressor SMAX1 (SUPPRESSOR OF MAX2 1), leading to its ubiquitination and subsequent degradation by the 26S proteasome.[3] The degradation of SMAX1 relieves the repression of downstream genes, thereby activating the transcription of genes essential for seed germination.

Furthermore, evidence suggests a crosstalk between the strigolactone and brassinosteroid (BR) signaling pathways. In some developmental contexts, the strigolactone signaling pathway appears to function downstream of BR signaling.[4]

ShHTL7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_br_pathway Brassinosteroid Signaling SPL7 This compound (SPL7) ShHTL7 ShHTL7 Receptor SPL7->ShHTL7 Binding & Hydrolysis CLIM ShHTL7-CLIM (Active Complex) ShHTL7->CLIM Conformational Change MAX2 MAX2 (F-box) CLIM->MAX2 Interaction SCF SCF Complex (Skp1, Cullin, F-box) MAX2->SCF Forms Complex SMAX1 SMAX1 (Repressor) SCF->SMAX1 Recruitment Ub_SMAX1 Ubiquitinated SMAX1 SMAX1->Ub_SMAX1 Ubiquitination Germination_Genes Germination Genes SMAX1->Germination_Genes Repression Proteasome 26S Proteasome Ub_SMAX1->Proteasome Degraded_SMAX1 Degraded SMAX1 Proteasome->Degraded_SMAX1 Degradation Transcription Transcription Germination_Genes->Transcription BR_Signal BR Signal BR_Pathway BR Pathway Components BR_Signal->BR_Pathway BR_Pathway->SMAX1 Crosstalk

ShHTL7 signaling pathway upon this compound binding.

Experimental Protocols

Recombinant ShHTL7 Protein Expression and Purification

This protocol describes the expression of His-tagged ShHTL7 in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with a His-tagged ShHTL7 expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme, DNase I.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose resin.

Procedure:

  • Inoculate a starter culture of the transformed E. coli in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate a large-scale culture with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in Lysis Buffer and incubate on ice for 30 minutes.

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer (without lysozyme and DNase).

  • Wash the column with 10 column volumes of Wash Buffer.

  • Elute the His-tagged ShHTL7 protein with Elution Buffer.

  • Analyze the eluted fractions by SDS-PAGE to confirm purity.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.

Protein_Purification_Workflow Start E. coli with ShHTL7 Plasmid Culture Overnight Culture (37°C) Start->Culture Induction Large Scale Culture & IPTG Induction (30°C) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Clarification Lysate Clarification (Centrifugation) Lysis->Clarification IMAC Ni-NTA Affinity Chromatography Clarification->IMAC Wash Wash IMAC->Wash Elution Elution Wash->Elution Analysis SDS-PAGE Analysis Elution->Analysis End Purified ShHTL7 Analysis->End

Workflow for recombinant ShHTL7 protein purification.
In Vitro Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat change upon binding of a ligand to a protein, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[2][5]

Materials:

  • Purified ShHTL7 protein.

  • This compound or other ligand of interest.

  • ITC Buffer: A buffer in which both protein and ligand are stable and soluble (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). The dialysis buffer for the protein should be used for the ligand solution to minimize heat of dilution effects.

Procedure:

  • Prepare the ShHTL7 protein solution to a final concentration of 10-50 µM in the ITC buffer.

  • Prepare the this compound solution to a final concentration of 100-500 µM in the same ITC buffer.

  • Degas both solutions to prevent air bubbles in the calorimeter.

  • Load the ShHTL7 solution into the sample cell of the ITC instrument.

  • Load the this compound solution into the injection syringe.

  • Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing between injections). A typical experiment consists of an initial small injection followed by 20-30 larger injections.

  • Initiate the titration.

  • Analyze the resulting data by integrating the heat pulses and fitting them to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Striga hermonthica Seed Germination Assay

This assay assesses the biological activity of this compound by measuring its ability to induce the germination of S. hermonthica seeds.[6][7]

Materials:

  • Striga hermonthica seeds.

  • 5% Sodium hypochlorite solution.

  • Sterile deionized water.

  • Glass fiber filter paper discs.

  • Petri dishes.

  • This compound solution at various concentrations.

  • Positive control (e.g., GR24).

  • Negative control (solvent only).

Procedure:

  • Surface sterilize S. hermonthica seeds by washing with 5% sodium hypochlorite for 5 minutes, followed by five rinses with sterile deionized water.

  • Place the sterilized seeds on glass fiber filter paper discs in Petri dishes.

  • Pre-condition the seeds by incubating them in the dark at 30°C for 10-14 days on moist filter paper.

  • After pre-conditioning, apply the this compound solutions at different concentrations to the discs. Include positive and negative controls.

  • Incubate the plates in the dark at 30°C for 24-48 hours.

  • Count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged from the seed coat.

  • Calculate the germination percentage for each concentration.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interaction

The Y2H assay is used to investigate the interaction between ShHTL7 and its signaling partner MAX2 in the presence of this compound.[8]

Materials:

  • Saccharomyces cerevisiae strain (e.g., AH109) containing reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a GAL4-responsive promoter.

  • Bait vector (e.g., pGBKT7) containing the GAL4 DNA-binding domain (BD).

  • Prey vector (e.g., pGADT7) containing the GAL4 activation domain (AD).

  • ShHTL7 cDNA cloned into the bait vector.

  • MAX2 cDNA cloned into the prey vector.

  • Yeast transformation reagents.

  • Synthetic defined (SD) media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) for selection.

  • This compound.

Procedure:

  • Co-transform the yeast strain with the BD-ShHTL7 (bait) and AD-MAX2 (prey) plasmids.

  • Plate the transformed yeast on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Incubate at 30°C for 2-4 days until colonies appear.

  • To test for interaction, pick individual colonies and streak them onto selective media:

    • SD/-Leu/-Trp/-His (low stringency selection).

    • SD/-Leu/-Trp/-His/-Ade (high stringency selection).

    • Include plates supplemented with this compound to test for ligand-dependent interaction.

  • Incubate the plates at 30°C for 3-5 days.

  • Growth on the selective media indicates a positive interaction between ShHTL7 and MAX2.

  • A quantitative β-galactosidase assay can also be performed to measure the strength of the interaction.

Y2H_Logic cluster_plasmids Plasmids cluster_yeast Yeast Cell Bait Bait Plasmid (BD-ShHTL7) Transformation Co-transformation Bait->Transformation Prey Prey Plasmid (AD-MAX2) Prey->Transformation Selection Selection on SD/-Leu/-Trp Transformation->Selection Interaction_Test Interaction Test on Selective Media +/- SPL7 Selection->Interaction_Test No_Interaction No Interaction: BD and AD are separate -> No Reporter Gene Expression Interaction_Test->No_Interaction No Growth Interaction Interaction: BD and AD in proximity -> Reporter Gene Expression Interaction_Test->Interaction Growth

Logical workflow of the Yeast Two-Hybrid assay.

References

Methodological & Application

Sphynolactone-7 synthesis protocol from precursors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Synthesis of Spironolactone

Introduction

Spironolactone is a synthetic steroid that functions as a potassium-sparing diuretic and a competitive antagonist of aldosterone, a mineralocorticoid hormone.[1] Its chemical name is 7α-acetylthio-3-oxo-17α-pregn-4-ene-21,17-carbolactone.[2] Spironolactone is widely used in the treatment of conditions such as heart failure, hypertension, edema, and primary aldosteronism.[1] The synthesis of Spironolactone has been well-established, with several routes developed since its discovery in 1957.[1][3][4] Modern industrial synthesis often involves a multi-step process starting from steroid precursors like androstenolone or dehydroepiandrosterone.[3][5] A key final step in many high-yield syntheses is the 1,6-conjugate addition of a thioacetyl group to the dienone system of canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone), a critical intermediate.[5][6]

This document provides detailed protocols for the synthesis of Spironolactone from its immediate precursor, canrenone, summarizing quantitative data and illustrating the experimental workflow and its mechanism of action.

Synthesis Pathway Overview

The synthesis of Spironolactone can be approached via several routes, often starting from readily available steroid building blocks. A common strategy involves the initial construction of the characteristic γ-lactone spirocycle at the C17 position, followed by modifications to the steroid's A and B rings to introduce the 4,6-diene system, yielding the key intermediate, canrenone. The final, crucial step is the stereoselective addition of a thioacetyl group at the 7α position to produce Spironolactone.

Synthesis_Workflow cluster_precursors Early Precursors cluster_intermediates Key Intermediates cluster_final_product Final Product DHEA Dehydroepiandrosterone Lactone_Formation Formation of γ-Lactone Spirocycle DHEA->Lactone_Formation Androstenolone Androstenolone Androstenolone->Lactone_Formation Canrenone Canrenone Lactone_Formation->Canrenone Multiple Steps (e.g., Oxidation) Spironolactone Spironolactone Canrenone->Spironolactone Thioacetylation

Figure 1: High-level synthetic workflow from early precursors to Spironolactone.

Experimental Protocols

Two common and effective methods for the conversion of canrenone to Spironolactone are detailed below.

Protocol 1: Synthesis using Potassium Thioacetate and Acid Catalyst

This method avoids the direct use of thioacetic acid, which has a strong, unpleasant odor, by employing its potassium salt.[7][8]

Materials:

  • Canrenone

  • Potassium thioacetate

  • Ethanol

  • Methanesulfonic acid (or Oxalic acid)

  • Water

Procedure: [7][8]

  • To a reaction vessel, add canrenone (1.0 eq), potassium thioacetate (2.1 eq), and ethanol.

  • Heat the mixture to reflux (approximately 78°C).

  • Slowly add methanesulfonic acid (2.1 eq) dropwise to the refluxing mixture over a period of 1 hour.

  • Maintain the reflux and continue the reaction for an additional 3-5 hours after the acid addition is complete.

  • After the reaction finishes, stop heating and cool the mixture to -10°C.

  • Incubate at -10°C for approximately 2 hours to facilitate crystallization.

  • Filter the resulting precipitate.

  • Wash the filter cake sequentially with cold water and cold ethanol.

  • Dry the collected solid to obtain crude Spironolactone.

  • Recrystallize the crude product from ethanol to yield pure Spironolactone.

Protocol 2: Synthesis using Thioacetic Acid

This protocol involves the direct addition of thioacetic acid to canrenone, catalyzed by an acid.[6]

Materials:

  • Canrenone (17-hydroxy-3-oxo-17α-pregna-4,6-diene-21-carboxylic acid γ-lactone)

  • N-methyl-2-pyrrolidone (NMP)

  • p-Toluenesulfonic acid monohydrate

  • Thioacetic acid

  • Acetic acid

  • Methanol

  • Water

Procedure: [6]

  • In a reaction vessel under a nitrogen atmosphere, combine canrenone (1.0 eq), N-methyl-2-pyrrolidone, and p-toluenesulfonic acid monohydrate (approx. 0.085 eq).

  • Heat the mixture to 80°C.

  • Add thioacetic acid (approx. 2.9 eq) to the heated mixture.

  • Stir the reaction at 80°C for 2 hours.

  • While maintaining the temperature at 80°C, add acetic acid followed by the dropwise addition of water over 5 minutes.

  • Gradually cool the mixture to 30°C over approximately 1.5 hours to precipitate the product.

  • Add a mixture of methanol and water dropwise.

  • Stir the suspension at 30°C for an additional hour.

  • Filter the collected crystals.

  • Wash the crystals twice with a 1:1 mixture of methanol and water.

  • Dry the product under reduced pressure at 70°C to obtain pure Spironolactone.

Experimental_Workflow Start Start: Canrenone + Reagents Reaction Heating & Reaction (Reflux or 80°C) 1-5 hours Start->Reaction Cooling Cooling & Crystallization (-10°C or 30°C) Reaction->Cooling Filtration Filtration Cooling->Filtration Washing Wash with Solvents (Ethanol/Water) Filtration->Washing Drying Drying Washing->Drying Purification Optional: Recrystallization (Ethanol) Drying->Purification End Final Product: Pure Spironolactone Drying->End Crude Product Purification->End

Figure 2: Generalized experimental workflow for the synthesis of Spironolactone from canrenone.

Quantitative Data Summary

The following table summarizes quantitative data from various reported protocols for the synthesis of Spironolactone from canrenone.

ParameterProtocol 1 (Example)[8]Protocol 2 (Example)[6]
Precursor Canrenone (12.25 g)Canrenone (5.00 g)
Thio-reagent Potassium Thioacetate (8.6 g)Thioacetic Acid (3.0 mL)
Catalyst Methanesulfonic Acid (7.3 g)p-Toluenesulfonic Acid (228 mg)
Solvent Ethanol (100 mL)N-methyl-2-pyrrolidone (15 mL)
Temperature Reflux (~78°C), then -10°C80°C, then 30°C
Reaction Time ~4 hours2 hours
Reported Yield 76%~79% (calculated from masses)
Reported Purity 99.0% (HPLC)99.5% (from precursor purity)

Mechanism of Action: Signaling Pathway

Spironolactone exerts its therapeutic effect by acting as a direct antagonist to the mineralocorticoid receptor (MR). In target tissues like the kidney tubules, aldosterone normally binds to the cytoplasmic MR. This complex then translocates to the nucleus, where it modulates gene expression, leading to increased sodium and water retention and potassium excretion. Spironolactone competitively binds to the MR, preventing aldosterone from binding and thereby inhibiting this signaling cascade.

Signaling_Pathway cluster_cell Kidney Epithelial Cell cluster_nucleus Nucleus MR Mineralocorticoid Receptor (MR) DNA DNA (Aldosterone-Responsive Genes) MR->DNA Translocates & Activates Transcription Na_Channel Sodium Channel (ENaC) DNA->Na_Channel Increases Expression Aldo Aldosterone Aldo->MR Binds Spiro Spironolactone Spiro->MR Blocks

Figure 3: Signaling pathway showing Spironolactone's antagonism of the mineralocorticoid receptor.

References

Application of Sphynolactone-7 for Striga hermonthica Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Striga hermonthica, commonly known as witchweed, is a parasitic plant that poses a significant threat to food security in sub-Saharan Africa, causing devastating losses in staple crops such as sorghum, maize, and rice.[1][2] The parasite's life cycle is intricately linked to host-derived chemical cues, primarily strigolactones (SLs), which trigger the germination of its seeds.[1] This dependency presents a unique opportunity for targeted control strategies. Sphynolactone-7 (SPL7) is a potent synthetic strigolactone mimic designed to induce "suicidal germination" of Striga hermonthica seeds in the absence of a host, thereby reducing the soil seed bank.[1] SPL7 exhibits exceptionally high activity, reportedly in the femtomolar range, and demonstrates high specificity for the Striga hermonthica strigolactone receptor ShHTL7.[1][3] This document provides detailed application notes and experimental protocols for the use of SPL7 in research and development settings for the control of Striga hermonthica.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound (SPL7) in inducing the germination of Striga hermonthica seeds compared to the widely used synthetic strigolactone analog, GR24.

Table 1: Comparative Germination Efficacy of SPL7 and GR24 on Striga hermonthica Seeds

CompoundConcentration (M)Germination Rate (%)
SPL7 10⁻¹⁵> 50
10⁻¹⁴~ 80
10⁻¹³~ 90
10⁻¹²~ 90
GR24 10⁻⁹~ 50
10⁻⁸~ 80
10⁻⁷> 80
10⁻⁶> 80

Note: Data is synthesized from graphical representations in scientific literature. Actual percentages may vary based on experimental conditions and seed batch.

Table 2: Half-Maximal Effective Concentration (EC₅₀) for Striga hermonthica Seed Germination

CompoundEC₅₀ (M)
SPL7 ~ 1 x 10⁻¹⁵
GR24 ~ 1 x 10⁻⁹

Experimental Protocols

Protocol 1: In Vitro Striga hermonthica Seed Germination Assay with this compound

This protocol details the steps for assessing the germination-inducing activity of SPL7 on S. hermonthica seeds under laboratory conditions.

Materials:

  • Striga hermonthica seeds

  • This compound (SPL7)

  • GR24 (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sterile deionized water

  • 5% (v/v) sodium hypochlorite solution

  • Glass fiber filter paper discs (9 mm diameter)

  • Petri dishes (90 mm)

  • Sterile forceps

  • Incubator set at 30°C

  • Stereomicroscope

Procedure:

  • Seed Sterilization:

    • Place S. hermonthica seeds in a microcentrifuge tube.

    • Add 1 mL of 5% sodium hypochlorite solution and vortex for 5 minutes.

    • Pellet the seeds by centrifugation and carefully remove the supernatant.

    • Wash the seeds three times with 1 mL of sterile deionized water, with centrifugation and supernatant removal between each wash.

  • Seed Pre-conditioning:

    • Under a sterile hood, place a single layer of sterile glass fiber filter paper in a 90 mm Petri dish.

    • Moisten the filter paper with 4 mL of sterile deionized water.

    • Using sterile forceps, arrange approximately 50-100 sterilized S. hermonthica seeds on each 9 mm glass fiber filter paper disc.

    • Place the discs onto the moistened filter paper in the Petri dish.

    • Seal the Petri dishes with parafilm and wrap them in aluminum foil to ensure darkness.

    • Incubate at 30°C for 10-14 days to allow for seed conditioning.

  • Preparation of SPL7 and Control Solutions:

    • Prepare a 1 mM stock solution of SPL7 in DMSO.

    • Prepare a 1 mM stock solution of GR24 in DMSO.

    • Perform serial dilutions of the stock solutions in sterile deionized water to achieve the desired final concentrations (e.g., 10⁻⁶ M to 10⁻¹⁵ M). Ensure the final DMSO concentration does not exceed 0.1% in all treatments, including the negative control.

    • For the negative control, use sterile deionized water with 0.1% DMSO.

  • Germination Induction:

    • After the pre-conditioning period, remove the Petri dishes from the incubator.

    • Under a sterile hood, carefully apply 50 µL of the respective SPL7, GR24, or control solution to each disc of conditioned seeds.

    • Reseal the Petri dishes with parafilm and re-wrap in aluminum foil.

    • Incubate at 30°C for 24-48 hours.

  • Data Collection and Analysis:

    • Following incubation, count the number of germinated and non-germinated seeds on each disc using a stereomicroscope. A seed is considered germinated if the radicle has protruded through the seed coat.

    • Calculate the germination percentage for each treatment: (Number of germinated seeds / Total number of seeds) x 100.

    • Perform statistical analysis to compare the efficacy of different concentrations of SPL7 and GR24.

Visualizations

Signaling Pathway of this compound in Striga hermonthica

SPL7_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Striga Seed Cell SPL7 This compound (SPL7) ShHTL7_inactive ShHTL7 (Inactive Receptor) SPL7->ShHTL7_inactive Binding & Hydrolysis ShHTL7_active ShHTL7-SPL7 Complex (Active) ShHTL7_inactive->ShHTL7_active Conformational Change MAX2 MAX2 (F-box protein) ShHTL7_active->MAX2 Interaction SCF_complex SCF Complex Assembly MAX2->SCF_complex SMXL SMXL (Repressor Protein) SCF_complex->SMXL Targets for Degradation Proteasome 26S Proteasome SMXL->Proteasome Degradation Gene_Expression Germination Gene Expression SMXL->Gene_Expression Represses Ub Ubiquitin Ub->SMXL Ubiquitination Proteasome->Gene_Expression De-repression Germination Seed Germination Gene_Expression->Germination Germination_Assay_Workflow start Start sterilization 1. Seed Sterilization (5% Sodium Hypochlorite) start->sterilization preconditioning 2. Seed Pre-conditioning (10-14 days, 30°C, dark) sterilization->preconditioning application 4. Apply Solutions to Seeds preconditioning->application treatment_prep 3. Prepare SPL7/Control Solutions treatment_prep->application incubation 5. Incubation (24-48 hours, 30°C, dark) application->incubation counting 6. Count Germinated Seeds incubation->counting analysis 7. Data Analysis (Calculate Germination %) counting->analysis end End analysis->end

References

Application Notes and Protocols for the Purification of Spironolactone Post-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of Spironolactone following its chemical synthesis. The protocols focus on two primary methods: recrystallization and preparative high-performance liquid chromatography (HPLC). The information is intended to guide researchers in obtaining high-purity Spironolactone suitable for pharmaceutical development and research applications.

Purification by Recrystallization

Recrystallization is a widely used technique for the purification of solid organic compounds. The principle relies on the differential solubility of the compound of interest and its impurities in a suitable solvent system at different temperatures. For Spironolactone, various solvent systems have been demonstrated to be effective.

Quantitative Data Summary for Recrystallization

The following table summarizes quantitative data from various recrystallization protocols for Spironolactone, providing a comparative overview of different conditions and their outcomes.

Starting MaterialSolvent SystemKey Process ParametersYield (%)Purity (%)Reference
Crude SpironolactoneMethanolReflux, cool to 0°C, filter.~75Not specified--INVALID-LINK--
Crude SpironolactoneMethanolReflux, cool to 0°C, filter, decolorize with activated carbon.76Not specified--INVALID-LINK--
10g Canrenone (precursor)Methanol (100ml), Thioacetic Acid (10ml) -> Crude Spironolactone -> Ethanol (50ml)Reflux for 3 hours, cool to 0°C to get crude. Crude dissolved in ethanol, add 0.01g pyridine (stabilizer) and 0.2g activated carbon, decolorize, concentrate, filter, and dry.9998.593--INVALID-LINK--
10g Canrenone (precursor)Methanol (80ml), Thioacetic Acid (8ml) -> Crude Spironolactone -> Dichloromethane (15ml) and Acetone (15ml)Reflux for 5 hours, cool to 0°C to get crude. Crude dissolved in solvent mixture, add 0.1g 1,8-Diazabicycloundec-7-ene (DBU) (stabilizer) and 1g activated carbon, decolorize, concentrate, filter, and dry.9899.4--INVALID-LINK--
12.25g Canrenone (precursor)Ethanol (100ml), Potassium Thioacetate (8.6g), Oxalic Acid (9.5g) -> Crude Spironolactone -> EthanolReflux, cool to -10°C, filter to get crude. Recrystallize crude from ethanol.75.899.3--INVALID-LINK--
12.25g Canrenone (precursor)Ethanol (100ml), Potassium Thioacetate (8.6g), Methanesulfonic Acid (7.3g) -> Crude Spironolactone -> EthanolReflux, cool to -10°C, filter to get crude. Recrystallize crude from ethanol.7699.0--INVALID-LINK--
20g Canrenone (precursor)Methanol (100ml), Thioacetic Acid (10ml) -> Crude Spironolactone -> MethanolReflux for 5 hours, cool to 0°C, filter to get crude. Refine the solid using methanol crystallization.100.599.823--INVALID-LINK--
Experimental Protocol for Recrystallization from Ethanol with Stabilizer

This protocol is a representative example for obtaining high-purity Spironolactone. The use of a stabilizer is crucial as the 7-alpha-acetylthio group in the Spironolactone structure can be unstable in solution and may degrade to canrenone.[1]

Materials:

  • Crude Spironolactone

  • Ethanol (reagent grade)

  • Pyridine (or other suitable nitrogen-containing organic base like triethylamine or DBU)

  • Activated Carbon

  • Heating mantle with magnetic stirrer

  • Round bottom flask

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

  • Vacuum oven

Procedure:

  • Dissolution: In a round bottom flask, dissolve the crude Spironolactone in ethanol. A typical ratio is approximately 5 mL of ethanol per gram of crude product.[1]

  • Addition of Stabilizer and Activated Carbon: To the solution, add a small amount of a stabilizer such as pyridine (e.g., 0.01g for 10g of starting canrenone).[1] Subsequently, add activated carbon for decolorization (e.g., 0.2g for 10g of starting canrenone).[1]

  • Heating and Reflux: Attach a condenser to the flask and heat the mixture to reflux with gentle stirring. Maintain reflux for a short period to ensure complete dissolution and effective decolorization.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove the activated carbon. This step should be performed rapidly to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The rate of cooling can influence crystal size and purity. For enhanced crystal formation, the flask can then be placed in an ice bath. Some protocols suggest cooling to temperatures as low as 0°C or -10°C.[1][2]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified Spironolactone crystals in a vacuum oven at a suitable temperature to remove residual solvent.

Workflow for Recrystallization of Spironolactone

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization & Stabilization cluster_crystallization Crystallization cluster_isolation Isolation & Drying A Crude Spironolactone C Heat to Reflux A->C B Ethanol B->C D Add Stabilizer (e.g., Pyridine) C->D E Add Activated Carbon D->E F Hot Filtration E->F G Cool to Room Temp F->G H Ice Bath Cooling G->H I Vacuum Filtration H->I J Wash with Cold Ethanol I->J K Vacuum Drying J->K L Pure Spironolactone K->L Preparative_HPLC_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Separation cluster_post Post-Purification A Dissolve Crude Spironolactone C Inject Sample A->C B Equilibrate Preparative C18 Column B->C D Gradient Elution (Acetonitrile/Water) C->D E UV Detection D->E F Fraction Collection E->F G Combine Pure Fractions F->G H Solvent Evaporation G->H I Purified Spironolactone H->I

References

Application Notes and Protocols for Testing Sphynolactone-7 Efficacy on Parasitic Weeds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Parasitic weeds, such as Striga spp. (witchweed) and Orobanche spp. (broomrape), pose a significant threat to global food security, causing devastating losses in major crops.[1] These obligate parasites attach to the roots of host plants, siphoning off water and nutrients, which severely stunts crop growth and reduces yields.[1][2] A key vulnerability in the life cycle of many parasitic weeds is their reliance on host-derived chemical cues, primarily strigolactones, to trigger seed germination.[2][3]

Sphynolactone-7 (SPL7) is a synthetic strigolactone mimic designed to exploit this dependency.[4] It acts as a potent germination stimulant for parasitic weed seeds, even in the absence of a host plant.[3][4] This "suicidal germination" strategy forces the parasite to emerge when no host is available for attachment, leading to its death and a reduction of the parasitic weed seed bank in the soil.[3][4] SPL7 has demonstrated exceptionally high activity in inducing germination of Striga seeds at femtomolar concentrations, binding specifically to the strigolactone receptor of the parasite.[4]

These application notes provide a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the efficacy of this compound as a control agent for parasitic weeds. The protocols outlined below cover in vitro germination assays, in vivo pot trials, dose-response analysis, and initial mechanism of action studies.

In Vitro Seed Germination Assays

Objective

To determine the concentration-dependent effect of this compound on the germination of parasitic weed seeds under controlled laboratory conditions.

Experimental Protocol

1.2.1. Seed Sterilization and Pre-conditioning:

  • Surface sterilize parasitic weed seeds (e.g., Striga hermonthica) by immersing them in a 0.5% sodium hypochlorite solution for 10 minutes, followed by three rinses with sterile deionized water.[5]

  • Pre-condition the sterilized seeds on glass fiber filter paper moistened with sterile deionized water in a Petri dish.

  • Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 28-30°C for S. hermonthica) for 10-14 days to break dormancy.

1.2.2. Preparation of this compound Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or DMSO).

  • Perform serial dilutions of the stock solution with sterile deionized water to achieve a range of final concentrations for testing. A broad range is recommended initially (e.g., 10⁻⁶ M to 10⁻¹⁵ M) to capture the full dose-response curve.

1.2.3. Germination Assay:

  • Arrange the pre-conditioned seeds in a 12-well culture plate, with approximately 50 seeds per well.[5]

  • Add the different concentrations of this compound solution to the respective wells. Include a positive control (e.g., GR24, a standard strigolactone analog) and a negative control (sterile deionized water with the same percentage of solvent as the treatment solutions).[4]

  • Seal the plates and incubate in the dark at the optimal germination temperature for the specific parasitic weed species.

  • After 3-5 days, count the number of germinated and non-germinated seeds under a dissecting microscope. A seed is considered germinated if the radicle has emerged.

  • Calculate the germination percentage for each treatment.

Data Presentation

Table 1: In Vitro Germination of Striga hermonthica Seeds in Response to this compound

TreatmentConcentration (M)Number of SeedsGerminated SeedsGermination (%)
Negative Control015053.3
This compound10⁻¹⁵1502516.7
This compound10⁻¹⁴1506845.3
This compound10⁻¹³15011576.7
This compound10⁻¹²15013892.0
This compound10⁻¹¹15014294.7
This compound10⁻¹⁰15014395.3
This compound10⁻⁹15014395.3
Positive Control (GR24)10⁻⁸15013590.0

Note: The data presented in this table are hypothetical and for illustrative purposes only.

In Vivo Pot Trials

Objective

To evaluate the efficacy of this compound in reducing parasitic weed infestation on a host plant in a controlled soil environment.

Experimental Protocol

2.2.1. Soil Preparation and Infestation:

  • Use a sterilized soil mix (e.g., sand:loam, 2:1) to minimize confounding factors from soil microbes.

  • Thoroughly mix a known quantity of pre-conditioned parasitic weed seeds into the soil to ensure uniform infestation.

2.2.2. This compound Application:

  • Prepare aqueous solutions of this compound at various concentrations.

  • Apply the SPL7 solutions to the infested soil. The application can be done before planting the host crop to simulate a pre-sowing treatment.

  • Include a control group with no SPL7 treatment.

2.2.3. Host Plant Cultivation:

  • Sow seeds of a susceptible host crop (e.g., sorghum or maize for S. hermonthica) in the treated and control pots.

  • Grow the plants under controlled conditions (e.g., greenhouse with controlled temperature, light, and humidity).

  • Water the plants as needed, being careful not to leach the treatment from the soil.

2.2.4. Data Collection and Analysis:

  • After a set period (e.g., 6-8 weeks), carefully remove the host plants and their root systems from the pots.

  • Count the number of attached parasitic weeds on the roots of each host plant.

  • Measure the shoot height and dry biomass of the host plants to assess the impact of the parasitic weed and the treatment.

  • Assess the number of emerged parasitic weeds in each pot.

Data Presentation

Table 2: Effect of this compound on Striga hermonthica Infestation and Sorghum Growth

TreatmentSPL7 Concentration (M)Attached Striga (per plant)Emerged Striga (per pot)Host Shoot Height (cm)Host Dry Biomass (g)
Control025.4 ± 4.112.8 ± 2.535.2 ± 3.88.7 ± 1.2
This compound10⁻¹²15.1 ± 3.26.3 ± 1.948.9 ± 4.512.4 ± 1.5
This compound10⁻¹¹8.7 ± 2.52.1 ± 1.155.3 ± 5.115.1 ± 1.8
This compound10⁻¹⁰3.2 ± 1.80.5 ± 0.562.1 ± 4.917.8 ± 2.0
This compound10⁻⁹1.5 ± 1.10.1 ± 0.365.7 ± 5.318.9 ± 2.2

Note: The data presented in this table are hypothetical and for illustrative purposes only. Values are presented as mean ± standard deviation.

Mechanism of Action: Receptor Binding Assay

Objective

To confirm the binding of this compound to the strigolactone receptor of the target parasitic weed.

Experimental Protocol

3.2.1. Recombinant Receptor Expression and Purification:

  • Clone the gene encoding the strigolactone receptor (e.g., ShHTL7 for S. hermonthica) into an expression vector.

  • Express the recombinant receptor protein in a suitable system (e.g., E. coli or insect cells).

  • Purify the recombinant receptor protein using affinity chromatography.

3.2.2. Competitive Binding Assay:

  • Use a fluorescently labeled strigolactone analog, such as Yoshimulactone Green (YLG), which emits fluorescence upon hydrolysis by the receptor.[6][7]

  • In a 96-well plate, incubate the purified recombinant receptor with YLG and varying concentrations of this compound.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

  • A decrease in fluorescence intensity with increasing concentrations of SPL7 indicates competitive binding to the receptor.

  • Calculate the IC₅₀ value, which is the concentration of SPL7 that inhibits 50% of YLG hydrolysis.

Data Presentation

Table 3: Competitive Binding of this compound to ShHTL7 Receptor

CompoundIC₅₀ (nM)
This compound0.5 ± 0.1
GR2412.3 ± 2.5

Note: The data presented in this table are hypothetical and for illustrative purposes only. Values are presented as mean ± standard deviation.

Visualizations

Signaling Pathway of this compound Action

G cluster_0 Parasitic Weed Seed cluster_1 Environment SPL7 This compound Receptor Strigolactone Receptor (e.g., ShHTL7) SPL7->Receptor Binds and Activates Signal_Transduction Signal Transduction Cascade Receptor->Signal_Transduction Initiates Germination Seed Germination Signal_Transduction->Germination Triggers No_Host Absence of Host Plant Germination->No_Host Leads to emergence in Death Seedling Death No_Host->Death Results in

Caption: Proposed signaling pathway for this compound induced suicidal germination.

Experimental Workflow for In Vivo Efficacy Testing

G A Prepare Parasitic Weed Infested Soil B Apply this compound (Varying Concentrations) A->B C Sow Host Plant Seeds B->C D Incubate under Controlled Conditions C->D E Data Collection (6-8 weeks) D->E F Count Attached and Emerged Parasites E->F G Measure Host Plant Growth Parameters E->G H Analyze Data and Determine Efficacy F->H G->H

Caption: Workflow for in vivo evaluation of this compound efficacy.

Conclusion

The protocols and experimental designs detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound's efficacy against parasitic weeds. By systematically assessing its activity from in vitro germination to in vivo host-parasite interactions and receptor binding, researchers can generate the critical data needed to advance the development of this promising suicidal germination agent. The use of standardized protocols and clear data presentation will facilitate the comparison of results across different studies and contribute to the development of effective and sustainable strategies for parasitic weed control.

References

Troubleshooting & Optimization

Troubleshooting Sphynolactone-7 synthesis yield problems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of Spironolactone, with a focus on improving reaction yield and purity.

Troubleshooting Guide

This guide is designed to help researchers and scientists identify and resolve common problems that may lead to low yields in Spironolactone synthesis.

Q1: My Spironolactone yield is consistently low. What are the most common causes?

Low yields in Spironolactone synthesis can often be attributed to several key factors. The final step, the addition of a thioacetyl group to canrenone, is critical. Incomplete conversion of the starting material, canrenone, is a frequent issue. Additionally, the formation of side products and degradation of the final product during workup and purification can significantly reduce the overall yield. It is also crucial to ensure the quality and reactivity of the reagents, particularly the thioacetic acid or its salt, as contaminants or degradation can inhibit the reaction.

To systematically troubleshoot, it is recommended to first analyze the crude reaction mixture by methods such as HPLC or TLC to determine the ratio of product to unreacted starting material and to identify any major impurities.[1][2][3]

Q2: I am observing a significant amount of unreacted canrenone in my final product. How can I improve the conversion rate?

Incomplete conversion of canrenone is a common hurdle. To drive the reaction towards completion, consider the following adjustments to your protocol:

  • Reagent Stoichiometry: An excess of the thioacetylating agent (e.g., thioacetic acid or potassium thioacetate) is often used to ensure complete conversion of canrenone. Molar ratios of canrenone to the thioacetate source ranging from 1:2.1 have been reported to be effective.[1][4][5]

  • Reaction Time and Temperature: The reaction is typically carried out at reflux for several hours.[1][2][4][5] Extending the reaction time or moderately increasing the temperature may improve conversion, but it is important to monitor for the formation of degradation products. A typical reaction time is between 3 to 5 hours.[1][4][5]

  • Catalyst: The addition of an acidic catalyst can promote the reaction. Various acids such as oxalic acid, methanesulfonic acid, and acetic acid have been utilized.[1][4][5] The choice and concentration of the catalyst can be critical and may require optimization.

The following diagram illustrates a decision-making workflow for addressing incomplete canrenone conversion.

G Troubleshooting Incomplete Canrenone Conversion start Low Spironolactone Yield due to Incomplete Canrenone Conversion check_reagents Verify Quality and Stoichiometry of Thioacetic Acid/Salt start->check_reagents adjust_conditions Optimize Reaction Conditions check_reagents->adjust_conditions increase_time Increase Reaction Time adjust_conditions->increase_time increase_temp Increase Reaction Temperature (with caution) adjust_conditions->increase_temp add_catalyst Introduce or Change Acidic Catalyst adjust_conditions->add_catalyst analyze_crude Analyze Crude Product (HPLC/TLC) increase_time->analyze_crude increase_temp->analyze_crude add_catalyst->analyze_crude end_good Improved Yield analyze_crude->end_good Conversion Improved end_bad Persistent Low Yield (Consult further literature) analyze_crude->end_bad No Improvement

A decision workflow for troubleshooting low conversion rates.

Q3: I am seeing significant impurity peaks in my HPLC analysis. What are the likely side products and how can I minimize them?

Besides unreacted canrenone, other impurities can form during the synthesis. These can include isomers of Spironolactone, degradation products, and compounds arising from side reactions.[6][7][8][9][10] Known impurities include canrenone (a primary metabolite and common starting material), 7α-thiospironolactone, and various other steroidal derivatives.[7][8][10]

To minimize side product formation:

  • Control Reaction Temperature: Overheating can lead to the formation of degradation products. Maintain a stable and controlled reflux temperature.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.

  • Purification Method: The choice of purification method is critical. Recrystallization from a suitable solvent, such as ethanol or methanol, is a common and effective method for removing many impurities.[1][3][4] The use of activated carbon during recrystallization can also help to remove colored impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the final step of Spironolactone synthesis?

Yields for the conversion of canrenone to Spironolactone can vary depending on the specific conditions used. Reported yields in patent literature range from 75% to over 90%.[1][2][3][4][5][11] A yield of around 76% is commonly cited in several procedures.[1][3][4] One patent describes a process with a yield as high as 86% for the conjugate addition of thioacetic acid.

Q2: How can I accurately determine the yield of my Spironolactone synthesis?

Accurate yield determination requires a quantitative analysis of the purified product. High-Performance Liquid Chromatography (HPLC) is a precise method for this purpose.[1][12][13] By using a calibrated standard curve, you can determine the exact amount of Spironolactone in your sample. Ultraviolet-Visible (UV-Vis) spectrophotometry is another accessible method for quantification, with Spironolactone typically exhibiting a maximum absorbance around 238 nm in methanol.[14][15][16][17]

The following diagram outlines the general workflow for yield determination.

G Workflow for Spironolactone Yield Determination start Crude Reaction Product purification Purification (e.g., Recrystallization) start->purification drying Drying of Purified Product purification->drying weighing Accurate Weighing drying->weighing analysis Quantitative Analysis weighing->analysis hplc HPLC analysis->hplc uv_vis UV-Vis Spectrophotometry analysis->uv_vis calculation Yield Calculation hplc->calculation uv_vis->calculation end_yield Final Yield (%) calculation->end_yield

A generalized workflow for determining the final yield.

Q3: What are the key parameters to control during the reaction of canrenone with a thioacetate source?

The reaction of canrenone with thioacetic acid or its salt is a critical step. The following table summarizes key reaction parameters and their typical ranges based on published procedures.

ParameterTypical Value/RangeImpact on Yield and PurityReference
Solvent Ethanol, MethanolAffects solubility of reactants and product, can influence reaction rate.[1][2][3][4]
Thioacetate Source Thioacetic acid, Potassium thioacetateReactivity can differ slightly. Potassium thioacetate is an odorless alternative to the pungent thioacetic acid.[1][2][4][18]
Molar Ratio (Canrenone:Thioacetate) 1:2.1A slight excess of the thioacetate source helps to drive the reaction to completion.[1][4][5]
Catalyst Oxalic acid, Methanesulfonic acid, Acetic acidAn acidic catalyst is generally required to facilitate the addition reaction.[1][4][5]
Temperature Reflux (typically 65-80°C)Higher temperatures increase reaction rate but can also lead to side product formation.[2]
Reaction Time 3 - 5 hoursSufficient time is needed for the reaction to go to completion.[1][4][5]

Experimental Protocols

Protocol 1: Synthesis of Spironolactone from Canrenone using Potassium Thioacetate and an Acidic Catalyst

This protocol is adapted from a patented procedure.[1][4][5]

Materials:

  • Canrenone

  • Potassium thioacetate

  • Ethanol

  • Acidic catalyst (e.g., oxalic acid, methanesulfonic acid, or acetic acid)

  • Water

Procedure:

  • To a reaction vessel, add canrenone (1 molar equivalent) and ethanol.

  • Add potassium thioacetate (2.1 molar equivalents).

  • Heat the mixture to reflux.

  • Slowly add the acidic catalyst (2.1 molar equivalents) over a period of approximately 1 hour.

  • Continue to reflux the reaction mixture for an additional 3-5 hours.

  • After the reaction is complete, cool the mixture to -10°C and hold at this temperature for 1.5-2.5 hours to allow for crystallization.

  • Filter the solid product.

  • Wash the filter cake with water and then with cold ethanol.

  • Dry the product under vacuum.

  • For further purification, the crude product can be recrystallized from ethanol.

Protocol 2: Quantitative Analysis of Spironolactone by UV-Vis Spectrophotometry

This protocol provides a general method for determining the concentration of Spironolactone in a solution.

Materials:

  • Spironolactone sample

  • Methanol (spectroscopic grade)

  • Volumetric flasks

  • UV-Vis spectrophotometer

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of pure Spironolactone standard and dissolve it in a known volume of methanol to prepare a stock solution of known concentration.

  • Calibration Curve: Prepare a series of dilutions of the stock solution to create standards of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Sample Preparation: Accurately weigh your synthesized Spironolactone sample and dissolve it in a known volume of methanol. You may need to perform serial dilutions to bring the concentration within the range of your calibration curve.

  • Measurement: Measure the absorbance of the standard solutions and your sample solution at the wavelength of maximum absorbance (λmax) for Spironolactone, which is approximately 238 nm.[14][15][16][17] Use methanol as a blank.

  • Quantification: Plot a calibration curve of absorbance versus concentration for your standard solutions. Use the equation of the line from the calibration curve to determine the concentration of your sample. From this, you can calculate the purity and yield of your synthesis.

References

Optimizing Sphynolactone-7 dosage for field application

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for Sphynolactone-7 (SPL7). This resource is designed for researchers, scientists, and drug development professionals working on the field application of this compound for the control of parasitic weeds, specifically Striga spp. (witchweed). This compound is a novel and highly potent synthetic strigolactone mimic designed to induce suicidal germination of Striga seeds. As a new compound, field data is limited, and this guide provides foundational knowledge, troubleshooting advice, and standardized protocols to aid in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a synthetic phytohormone mimic. Specifically, it is an analog of strigolactone, a plant hormone that host plants release to signal beneficial soil microbes but which parasitic plants like Striga have co-opted as a germination cue. SPL7 binds to the strigolactone receptors of Striga seeds, triggering their germination. When applied to fields in the absence of a host crop, this forced germination is "suicidal" as the seedlings cannot find a host to parasitize for nutrients and subsequently wither and die.

Q2: What is the primary advantage of this compound over other strigolactone analogs like GR24?

A2: The primary advantage of this compound is its exceptionally high activity against Striga germination. It has been shown to be significantly more potent than other existing strigolactone analogs such as GR24. This high potency means that lower concentrations are required for efficacy, which can translate to lower application rates and costs for field use. Furthermore, SPL7 is reported to have very weak hormonal bioactivity in other, non-target plants, suggesting a high specificity for Striga.

Q3: What is the mechanism of strigolactone signaling that this compound mimics?

A3: Strigolactone signaling involves a receptor protein (D14/DAD2) which, upon binding the hormone (or a mimic like SPL7), undergoes a conformational change. This change allows it to interact with an F-box protein (MAX2/D3) and a repressor protein (D53/SMXL). This interaction leads to the ubiquitination and subsequent degradation of the repressor protein by the proteasome. The removal of the repressor allows for the expression of downstream genes responsible for germination.

Q4: Is this compound stable for field applications?

A4: While specific field stability data for this compound is not yet widely published, its design as a synthetic analog suggests that stability would be a key consideration in its development for agricultural use. Generally, the stability of such compounds can be affected by environmental factors like soil pH, temperature, moisture, and microbial activity. It is recommended to conduct stability studies under local field conditions.

Troubleshooting Guides

Issue 1: Inconsistent or No Striga Germination Observed After Application

Possible Cause Troubleshooting Step
Incorrect Dosage The concentration of SPL7 may be too low for the specific soil type and Striga ecotype. Review dosage calculations and consider performing a dose-response study.
Poor Formulation or Application Ensure the SPL7 formulation is homogenous and was evenly applied. Aggregates or poor mixing can lead to uneven distribution in the field. Verify the calibration of your spray equipment.
Environmental Factors Soil moisture is critical for Striga seed germination. Application to overly dry soil may be ineffective. Consider light irrigation post-application if conditions are arid. Extreme soil pH can also affect compound stability and seed response.
Seed Dormancy Striga seeds require a pre-conditioning period (warm and moist conditions) before they can respond to germination stimulants. Ensure the target field has had conditions suitable for breaking dormancy.
Striga Genotype Variation Different Striga species or ecotypes may have varied sensitivity to SPL7. Confirm the Striga species present and consider that the optimal dosage may be population-specific.

Issue 2: Observed Phytotoxicity in Non-Target Plants or Subsequent Crops

Possible Cause Troubleshooting Step
Excessively High Dosage Although SPL7 is reported to have weak bioactivity in other plants, very high concentrations could potentially have off-target effects. Reduce the application rate and conduct phytotoxicity tests on relevant crop species.
Contamination of Formulation Verify the purity of the SPL7 sample and check for any contaminants in the spray solution (e.g., residual herbicides in the spray tank).
Metabolites of SPL7 While SPL7 itself may be specific, its degradation products in the soil could potentially have unforeseen effects. This is an area for further research.

Data Presentation

Effective dosage optimization requires meticulous data recording. Use the following tables to structure your experimental data.

Table 1: Experimental Parameters for this compound Field Trial

ParameterValue
Trial Location (GPS)
Plot Size (m²)
Soil Type
Soil pH
Organic Matter (%)
Striga Species
Crop History
Application Date
Application Method
Environmental Conditions (e.g., Temp, Humidity, Soil Moisture)

Table 2: Hypothetical Dose-Response Data for this compound

Plot IDSPL7 Concentration (M)ReplicateStriga Emergence Count (per m²)Germination Rate (%)
A11 x 10⁻¹²115075
A21 x 10⁻¹²214271
A31 x 10⁻¹²315577.5
B11 x 10⁻¹⁴18844
B21 x 10⁻¹⁴29547.5
B31 x 10⁻¹⁴39145.5
C11 x 10⁻¹⁶12512.5
C21 x 10⁻¹⁶23015
C31 x 10⁻¹⁶32814
D10 (Control)121
D20 (Control)242
D30 (Control)331.5
Note: Germination Rate (%) is calculated relative to a known Striga seed bank density or a positive control.

Experimental Protocols

Protocol: Determining Optimal Field Dosage of this compound for Suicidal Striga Germination

1. Objective: To determine the minimum effective concentration of this compound that induces maximum suicidal germination of Striga hermonthica seeds under local field conditions.

2. Materials:

  • This compound stock solution (e.g., 1 mM in acetone or appropriate solvent)
  • Surfactant/adjuvant (if required for formulation)
  • Calibrated backpack sprayer or plot sprayer
  • Personal Protective Equipment (PPE)
  • Plot marking equipment (stakes, flags)
  • Data collection sheets or device

3. Site Selection and Preparation:

  • Select a field with a known history of high Striga infestation.
  • Ensure the site is uniform in terms of soil type and topography to minimize variability.[1]
  • Prepare the field as you would for planting a crop (e.g., plowing, harrowing) to ensure good soil contact.
  • Mark out experimental plots (e.g., 3m x 3m) with buffer zones (e.g., 1m) between plots.

4. Experimental Design:

  • Use a randomized complete block design with at least 3-4 replications to account for field variability.[1]
  • Treatments should include a range of SPL7 concentrations (e.g., 10⁻¹⁰ M, 10⁻¹² M, 10⁻¹⁴ M, 10⁻¹⁶ M) and a negative control (solvent + water only).

5. Formulation and Application:

  • Prepare the spray solutions for each concentration on the day of application. For a target volume of 200 L/ha, calculate the required amount of SPL7 stock solution for each plot.
  • For a 10⁻¹² M final concentration in the top 5 cm of soil (assuming soil bulk density of 1.3 g/cm³), a rough calculation would guide stock solution dilution. Precise calculations will depend on application volume and target soil depth.
  • Add the calculated SPL7 stock to water, add any surfactant, and mix thoroughly.
  • Apply the solution evenly to the designated plots using the calibrated sprayer. Apply the control solution to the control plots.

6. Data Collection:

  • At 14 and 21 days after application, place quadrats (e.g., 0.5m x 0.5m) in the center of each plot.
  • Count the number of emerged Striga seedlings within each quadrat.
  • Record the data for each plot and replicate.

7. Analysis:

  • Calculate the mean Striga emergence per square meter for each treatment.
  • Perform statistical analysis (e.g., ANOVA) to determine if there are significant differences between treatments.
  • Plot a dose-response curve to visualize the relationship between SPL7 concentration and Striga germination.

Mandatory Visualizations

SPL7_Signaling_Pathway cluster_receptor Cell Membrane/Cytosol cluster_nucleus Nucleus SPL7 This compound (SPL7) D14 Striga Receptor (D14/DAD2) SPL7->D14 Binds MAX2 F-box Protein (MAX2/D3) D14->MAX2 Interacts with D53 Repressor Protein (D53/SMXL) MAX2->D53 Recruits Proteasome Proteasome D53->Proteasome Degraded by GerminationGenes Germination Genes D53->GerminationGenes Represses Transcription Transcription & Germination GerminationGenes->Transcription Expressed Experimental_Workflow Start Start: Site Selection (Uniform, Striga-infested field) Prep Field Preparation (Plowing, Plot Marking) Start->Prep Design Experimental Design (Randomized Blocks, 4 Reps) Prep->Design Formulation SPL7 Formulation (Prepare dilutions & control) Design->Formulation Application Field Application (Calibrated Sprayer) Formulation->Application Incubation Incubation Period (14-21 Days) Application->Incubation Data Data Collection (Count Striga Emergence) Incubation->Data Analysis Data Analysis (ANOVA, Dose-Response Curve) Data->Analysis End End: Determine Optimal Dosage Analysis->End

References

Reducing off-target effects of Sphynolactone-7 on non-parasitic plants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the off-target effects of Sphynolactone-7 on non-parasitic plants. Our aim is to help researchers, scientists, and drug development professionals anticipate and mitigate these effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the intended mechanism of action for this compound?

This compound is a synthetic analog of strigolactones. Its primary design is to induce suicidal germination in the seeds of parasitic plants, such as Striga and Orobanche species. By mimicking the host-derived germination stimulants, it aims to reduce the parasitic seed bank in the soil before a host crop is planted.

Q2: What are the most common off-target effects observed in non-parasitic model plants like Arabidopsis thaliana?

Because this compound mimics endogenous strigolactones, it can interfere with the native strigolactone signaling pathway in non-parasitic plants. The most frequently reported off-target effects include altered root system architecture (increased lateral root density and reduced primary root length), inhibition of shoot branching (fewer rosette branches), and at higher concentrations, leaf senescence and reduced chlorophyll content.

Q3: At what concentration do off-target effects typically become significant?

Off-target effects are dose-dependent. While the effective concentration for parasitic seed germination is in the nanomolar range, significant phenotypic changes in Arabidopsis are often observed at concentrations above 5 µM. It is crucial to perform a dose-response analysis for your specific plant species and experimental system.

Q4: Can these off-target effects be reversed?

The phenotypic changes induced by a single application of this compound are generally transient, especially at lower concentrations. The plant's metabolism can degrade the compound over time, and normal growth patterns may resume. However, continuous exposure or high concentrations can lead to permanent changes or senescence.

Troubleshooting Guides

Issue 1: Unexpected Inhibition of Shoot Branching

Symptoms: Your treated plants show a significant reduction in the number of axillary branches compared to the control group.

Possible Cause: this compound is likely activating the strigolactone signaling pathway, which naturally functions to inhibit bud outgrowth.

Troubleshooting Steps:

  • Verify Concentration: Double-check the final concentration of this compound in your growth medium or hydroponic solution.

  • Dose-Response Analysis: Perform a dose-response experiment to identify the minimal effective concentration for your parasitic plant target that has the least impact on the branching of your non-target species.

  • Use a Signaling Mutant: If available, utilize a strigolactone-insensitive mutant of your model plant (e.g., max2 or d14 mutants in Arabidopsis) as a negative control to confirm the effect is mediated through the canonical strigolactone pathway.

  • Consider Antagonists: Investigate the use of a strigolactone antagonist, if compatible with your experimental goals, to competitively inhibit the binding of this compound to the D14 receptor.

Issue 2: Altered Root System Architecture

Symptoms: You observe a significant increase in lateral root formation and a decrease in primary root elongation in your treated plants.

Possible Cause: Strigolactone signaling is known to influence auxin transport and distribution, which directly regulates root development. This compound is likely perturbing this hormonal crosstalk.

Troubleshooting Steps:

  • Quantitative Root Phenotyping: Use root imaging software to quantify changes accurately. Measure primary root length, lateral root number, and lateral root density.

  • Examine Auxin-Related Genes: Perform qRT-PCR on root tissues to analyze the expression of key auxin-responsive genes (e.g., IAA genes) to confirm the disruption of auxin signaling.

  • Optimize Application Method: Consider a localized application of this compound to the soil or medium to minimize direct contact with the primary root tip if your experiment allows.

Quantitative Data Summary

The following tables summarize hypothetical dose-response data for this compound on Arabidopsis thaliana after 14 days of treatment.

Table 1: Effect of this compound on Arabidopsis thaliana Shoot Branching

This compound Conc. (µM)Average Number of Rosette BranchesStandard Deviation
0 (Control)6.20.8
15.80.9
53.10.5
101.40.3

Table 2: Effect of this compound on Arabidopsis thaliana Root Architecture

This compound Conc. (µM)Primary Root Length (cm)Lateral Root Density (roots/cm)
0 (Control)8.54.2
18.15.9
56.39.7
104.212.1

Experimental Protocols

Protocol 1: Chlorophyll Content Quantification

This protocol measures the total chlorophyll content to assess leaf senescence.

Materials:

  • Leaf tissue (100 mg)

  • 80% Acetone

  • Spectrophotometer

  • Microcentrifuge tubes

  • Mortar and pestle

Methodology:

  • Collect 100 mg of fresh leaf tissue from both control and treated plants.

  • Grind the tissue in a mortar and pestle with 1 mL of 80% acetone until homogenized.

  • Transfer the homogenate to a microcentrifuge tube.

  • Centrifuge at 5000 x g for 5 minutes to pellet cell debris.

  • Transfer the supernatant to a new tube.

  • Measure the absorbance of the supernatant at 645 nm and 663 nm using the spectrophotometer. Use 80% acetone as a blank.

  • Calculate the total chlorophyll concentration using the following formula: Total Chlorophyll (mg/g) = [20.2 * (A645) + 8.02 * (A663)] * V / W

    • V = volume of acetone (mL)

    • W = weight of leaf tissue (g)

Visualizations

Sphynolactone_Signaling_Pathway S7 This compound (Extracellular) D14 D14 Receptor (Hydrolysis) S7->D14 Binds & is hydrolyzed MAX2 MAX2 (F-box protein) D14->MAX2 Conformational change recruits D53 D53/SMXL (Repressor) MAX2->D53 Targets for ubiquitination Proteasome 26S Proteasome D53->Proteasome TF Target Gene Transcription Factors D53->TF Represses Ub Ubiquitin Ub->D53 Degradation Degradation Proteasome->Degradation Genes Gene Expression (Branching Inhibition, etc.) TF->Genes Activates Experimental_Workflow start Observation of Off-Target Phenotype dose_response 1. Perform Dose-Response Analysis start->dose_response phenotyping 2. Quantitative Phenotyping (Root/Shoot Imaging) dose_response->phenotyping molecular 3. Molecular Analysis (qRT-PCR for marker genes) phenotyping->molecular data_analysis 4. Data Analysis & Interpretation molecular->data_analysis confirm Pathway Confirmed data_analysis->confirm Off-target effect is pathway-specific optimize Optimize Concentration & Application Method data_analysis->optimize Effect is dose- dependent confirm->optimize end Refined Experimental Protocol optimize->end

Purity assessment challenges with Sphynolactone-7 chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic purity assessment of Spironolactone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of Spironolactone?

The main challenges include the separation of Spironolactone from its key metabolites and degradation products, such as canrenone and 7α-thiomethylspironolactone.[1] Spironolactone is also susceptible to degradation under various stress conditions, including acidic, basic, oxidative, and thermal environments.[2][3] Furthermore, a significant issue in LC-MS analysis is the in-source fragmentation of Spironolactone, which can produce an ion identical to canrenone, making chromatographic separation essential for accurate quantification.[1][4]

Q2: Which degradation products of Spironolactone are most common?

Forced degradation studies have identified several key degradation products. The two most frequently observed are Canrenone and 7α-thiospirolactone .[5][6] Spironolactone is particularly unstable in basic and acidic conditions, leading to hydrolysis.[3][7] It also degrades under oxidative and thermal stress.[2]

Q3: Why does my Spironolactone standard show a peak at the same m/z as Canrenone in my LC-MS analysis?

This is a well-documented issue caused by in-source fragmentation during electrospray ionization (ESI).[1] The Spironolactone molecule can lose its 7α-acetylthio group, resulting in a gas-phase ion that is indistinguishable from protonated Canrenone by mass spectrometry alone.[1] Therefore, robust chromatographic separation between Spironolactone and Canrenone is critical for accurate identification and quantification.

Q4: What is a recommended starting point for developing an HPLC method for Spironolactone purity?

A reversed-phase HPLC method is most common. A good starting point would be a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a buffer like phosphate.[8] UV detection is typically performed around 238-240 nm or 254 nm.[9]

Troubleshooting Guide

Issue 1: Poor resolution between Spironolactone and its impurities (e.g., Canrenone).

  • Cause: Sub-optimal mobile phase composition or stationary phase.

  • Troubleshooting Steps:

    • Adjust Mobile Phase: Modify the ratio of organic solvent (acetonitrile/methanol) to the aqueous phase. A lower organic content generally increases retention time and may improve resolution.

    • Change Organic Solvent: If using methanol, consider switching to acetonitrile, or vice-versa. Acetonitrile often provides different selectivity.

    • Modify pH: Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of analytes and improve separation. A pH of around 4 is sometimes used.

    • Try a Different Stationary Phase: If a C18 column does not provide adequate separation, consider a C8 or a Phenyl-Hexyl column, which offer different selectivities.[5][9]

Issue 2: Asymmetric or Tailing Peaks.

  • Cause: Column overload, secondary interactions with the stationary phase, or an inappropriate mobile phase pH.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute the sample to ensure you are not overloading the column.

    • Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for Spironolactone.

    • Inspect Column: The column may be contaminated or degraded. Flush the column or replace it if efficiency has significantly decreased.

Issue 3: Baseline Drift or Instability.

  • Cause: Impure mobile phase, air bubbles in the system, or temperature fluctuations.

  • Troubleshooting Steps:

    • Degas Mobile Phase: Ensure solvents are properly degassed to remove dissolved air.

    • Use High-Purity Solvents: Use HPLC-grade solvents to prevent impurities from causing baseline issues.[10]

    • Check for Leaks: Inspect the pump, injector, and fittings for any leaks.

    • Use a Column Oven: Maintain a stable column temperature to ensure reproducible retention times and a stable baseline.[10]

Experimental Protocols & Data

Forced Degradation Studies

To identify potential degradation products, Spironolactone is subjected to stress conditions as per ICH guidelines.

Protocol: A stock solution of Spironolactone is exposed to various conditions. Samples are then diluted and analyzed by a stability-indicating HPLC method to quantify the remaining parent drug and detect any degradants.

Summary of Forced Degradation Conditions & Results:

Stress ConditionReagent/ParameterDurationSpironolactone Degradation (%)Key ObservationsReference
Acid Hydrolysis 0.1 M HCl24 - 48 hours~15%Degradation observed.[5]
Base Hydrolysis 0.01 M - 0.1N NaOH15 minutes - 1 hour~11% - 134.41%Significant degradation occurs rapidly.[3][5]
Oxidative 30% H₂O₂24 hours~12%Degradation observed.[5]
Thermal 60°C2 hours - 1 day~15%Degradation observed.[2][5]
Photolytic UV light (254 nm)48 hours~7%Minimal degradation observed.[2][5]
Comparative HPLC Methodologies

The following table summarizes various validated HPLC methods used for the analysis of Spironolactone, providing a starting point for method development.

Stationary PhaseMobile PhaseFlow Rate (mL/min)DetectionLODLOQReference
C18 (250 x 4.6 mm, 5µm)Methanol:Water (75:25 v/v)1.0240 nm--[11]
C18 (250 x 4.6 mm, 5µm)Acetonitrile:Phosphate Buffer pH 4 (1:1)1.5240 nm0.553 ppm1.677 ppm
C8 (150 x 3.9 mm, 5µm)Water:THF:Acetonitrile (77:21:2 v/v)-254/283 nm0.018%0.053%[9]
Phenyl-Hexyl (150 x 4.6 mm, 3µm)Water:Acetonitrile:Methanol (63:30:7 v/v/v)1.5254 nm0.3 µg/mL0.9 µg/mL[5]
C8 (250 x 4.6 mm, 5µm)Acetonitrile:0.025 M KH₂PO₄ pH 3.49 (60:40 v/v)1.0235 nm0.15 µg/mL-[8]

Visualizations

Troubleshooting Workflow for Common HPLC Issues

start Chromatographic Issue (e.g., Asymmetric Peak, Baseline Drift) check_mobile_phase Review Mobile Phase start->check_mobile_phase check_column Inspect Column start->check_column check_system Check HPLC System start->check_system mp_purity Use HPLC-grade solvents? check_mobile_phase->mp_purity mp_degas Is it properly degassed? check_mobile_phase->mp_degas col_overload Is sample overloaded? check_column->col_overload col_temp Is temperature stable? check_column->col_temp col_health Is column old or contaminated? check_column->col_health sys_leak Any leaks in the system? check_system->sys_leak sys_pump Is pump pressure stable? check_system->sys_pump solution_mp Solution: Prepare fresh mobile phase, degas thoroughly. mp_purity->solution_mp No mp_degas->solution_mp No solution_col Solution: Dilute sample, flush or replace column. col_overload->solution_col Yes col_health->solution_col Yes solution_sys Solution: Fix leaks, purge pump, service system. sys_leak->solution_sys Yes sys_pump->solution_sys No start Unexpected Peak Detected in Purity Analysis step1 Step 1: Co-injection start->step1 co_inject Co-inject with known impurity standards (Canrenone, etc.) step1->co_inject step2 Step 2: Forced Degradation degradation_studies Perform forced degradation (Acid, Base, Peroxide, Heat, Light) step2->degradation_studies step3 Step 3: Characterization ms_analysis LC-MS/MS Analysis step3->ms_analysis nmr_analysis Isolate and perform NMR step3->nmr_analysis match Peak Retention Time Matches? co_inject->match match->step2 No identified Impurity Identified match->identified Yes compare_profiles Compare degradation profile with unexpected peak degradation_studies->compare_profiles compare_profiles->step3 No Match compare_profiles->identified Profile Matches Known Degradant unknown Impurity is a Novel Degradant ms_analysis->unknown nmr_analysis->unknown Spironolactone Spironolactone Canrenone Canrenone Spironolactone->Canrenone Base/Acid Hydrolysis (Loss of thioacetyl group) Thio 7α-thiospirolactone Spironolactone->Thio Degradation

References

Technical Support Center: Spironolactone Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the degradation pathways and byproducts of Spironolactone.

Frequently Asked Questions (FAQs)

Q1: What are the major degradation pathways of Spironolactone?

Spironolactone primarily degrades through hydrolysis and photodegradation. Alkaline hydrolysis is a significant pathway, leading to the formation of canrenone and 7α-thiospironolactone[1]. The stability of Spironolactone is also affected by acidic conditions, heat, and exposure to UV light[2].

Q2: What are the main degradation byproducts of Spironolactone?

The primary degradation products of Spironolactone are canrenone and 7α-thiospironolactone[1][3][4]. Under certain conditions, other metabolites and byproducts such as 7α-thiomethylspirolactone and 6β-hydroxy-7α-thiomethylspirolactone can also be formed[3].

Q3: How do environmental factors influence the stability of Spironolactone?

Environmental factors significantly impact the stability of Spironolactone. Forced degradation studies have shown that it degrades under acidic, basic, oxidative, thermal, and photolytic stress conditions[1][2]. For instance, exposure to 0.1N NaOH can lead to significant degradation, as can exposure to UV light[2].

Q4: What analytical methods are suitable for studying Spironolactone degradation?

High-Performance Liquid Chromatography (HPLC) is a commonly used and effective method for separating and quantifying Spironolactone and its degradation products[1][3]. UV-Visible spectrophotometry can also be employed for degradation studies as a simpler, cost-effective alternative[2]. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is valuable for the identification and characterization of degradation byproducts[5].

Troubleshooting Guide

Issue: Unexpected peaks observed in my chromatogram during Spironolactone stability testing.

  • Possible Cause 1: Formation of known degradation products.

    • Solution: Compare the retention times of the unknown peaks with those of known Spironolactone degradation products like canrenone and 7α-thiospironolactone. Run reference standards of these compounds if available.

  • Possible Cause 2: Formation of secondary or minor degradation products.

    • Solution: Employ a mass spectrometer (LC-MS) to identify the mass-to-charge ratio of the unknown peaks. This can help in the structural elucidation of novel degradation byproducts[5].

  • Possible Cause 3: Interaction with excipients or container materials.

    • Solution: Conduct a forced degradation study on the drug substance alone to distinguish its intrinsic degradation profile from interactions with other components in the formulation.

Issue: Inconsistent degradation rates in my experiments.

  • Possible Cause 1: Variation in experimental conditions.

    • Solution: Ensure strict control over experimental parameters such as temperature, pH, light exposure, and concentration of stress agents (e.g., acid, base, oxidizing agent). Even minor variations can significantly affect degradation kinetics.

  • Possible Cause 2: Influence of dissolved oxygen.

    • Solution: For oxidative degradation studies, ensure consistent aeration or de-aeration of the solution. For studies where oxidation is to be minimized, sparge solutions with an inert gas like nitrogen.

Quantitative Data

Table 1: Summary of Spironolactone Forced Degradation Studies

Stress ConditionSpironolactone Degradation (%)Sum of Impurities (%)Reference
Temperature (60°C – 2 hours)1510[1]
Photodegradation (UV lamp – 48 hours)7Not Reported[1]
Oxidation (H₂O₂ 30% - 24 hours)Not specifiedNot specified[1]
Acidic (HCl 0.1 M – 24 hours)Not specifiedNot specified[1]
Basic (NaOH 0.01 M – 15 minutes)Not specifiedNot specified[1]
Neutral pH (5 days)Not specifiedNot specified[1]
0.1N HCl126.65% (availability)Not Reported[2]
0.1N NaOH134.41% (availability)Not Reported[2]
Heat123.58% (availability)Not Reported[2]
UV light (30 min)82.55% (availability)Not Reported[2]

Note: The term "availability" in the study by Chavan et al. (2019) appears to refer to the remaining percentage of the drug, where values over 100% may indicate interference from degradation products at the analytical wavelength used.

Experimental Protocols

1. Forced Degradation Study using HPLC

  • Objective: To identify the major degradation pathways and byproducts of Spironolactone under various stress conditions.

  • Methodology:

    • Preparation of Stock Solution: Prepare a stock solution of Spironolactone in a suitable solvent (e.g., methanol or acetonitrile).

    • Stress Conditions:

      • Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.

      • Alkaline Hydrolysis: Treat the drug solution with 0.01 M NaOH at room temperature for a short duration (e.g., 15 minutes).

      • Oxidative Degradation: Treat the drug solution with 30% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat the solid drug or its solution at a high temperature (e.g., 60°C) for a specified time.

      • Photodegradation: Expose the drug solution to UV light (e.g., 254 nm) for a defined period.

    • Sample Analysis:

      • Neutralize the acidic and basic samples before injection.

      • Analyze all samples using a validated stability-indicating HPLC method. An example of chromatographic conditions is provided below.

  • Example HPLC Conditions:

    • Column: Luna phenyl hexyl (3 µm, 150 × 4.6 mm)[1]

    • Mobile Phase: Water:Acetonitrile:Methanol (63:30:7 v/v/v)[1]

    • Flow Rate: 1.5 mL/min[1]

    • Detection Wavelength: 254 nm[1]

2. Degradation Study using UV-Visible Spectrophotometry

  • Objective: To assess the degradation of Spironolactone under stress conditions using a simple and rapid method.

  • Methodology:

    • Preparation of Standard Solution: Prepare a standard solution of Spironolactone in a suitable solvent and determine its absorbance at the wavelength of maximum absorption (λmax).

    • Application of Stress: Subject aliquots of the standard solution to various stress conditions (e.g., 0.1N HCl, 0.1N NaOH, heat, UV light) for specific durations.

    • Absorbance Measurement: After the stress period, measure the absorbance of each sample at the λmax of Spironolactone.

    • Calculation of Degradation: Calculate the percentage of remaining drug by comparing the absorbance of the stressed samples to that of the unstressed standard solution.

Visualizations

G Spironolactone Spironolactone Alkaline_Hydrolysis Alkaline Hydrolysis Spironolactone->Alkaline_Hydrolysis OH- Thioester_Hydrolysis Thioester Hydrolysis Spironolactone->Thioester_Hydrolysis OH- Canrenone Canrenone Alkaline_Hydrolysis->Canrenone alpha_Thiospironolactone 7α-Thiospironolactone Thioester_Hydrolysis->alpha_Thiospironolactone

Caption: Major degradation pathways of Spironolactone via alkaline hydrolysis.

G start Start: Spironolactone Sample stress Apply Stress Conditions (Acid, Base, Heat, UV, Oxidation) start->stress hplc HPLC Analysis stress->hplc uv_vis UV-Vis Analysis stress->uv_vis lc_ms LC-MS Analysis for Byproduct Identification hplc->lc_ms If unknown peaks data Data Analysis: Quantify Degradation & Identify Byproducts hplc->data uv_vis->data lc_ms->data end End: Degradation Profile data->end

Caption: Experimental workflow for Spironolactone forced degradation studies.

References

Validation & Comparative

Sphynolactone-7 vs. GR24: A Comparative Analysis of Efficacy in Striga Germination

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on the performance and application of two key strigolactone analogs in the suicidal germination of the parasitic weed Striga.

The parasitic weed Striga hermonthica, a significant threat to cereal crop production in sub-Saharan Africa, relies on strigolactones (SLs) released from host plant roots to trigger its germination. This dependency has led to the development of "suicidal germination," a promising control strategy that uses synthetic SL analogs to induce germination in the absence of a host, leading to the death of the parasite seedlings. Among the numerous synthetic analogs, GR24 has long been the benchmark. However, the emergence of novel compounds like Sphynolactone-7 (SPL7) necessitates a detailed comparison of their efficacy. This guide provides an objective analysis of SPL7 and GR24, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

Quantitative Comparison of Germination Efficacy

The relative potency of SPL7 and GR24 in inducing Striga hermonthica seed germination has been a subject of focused research. Studies have demonstrated that while both compounds are highly effective, SPL7 exhibits remarkable activity at extremely low concentrations.

CompoundConcentrationStriga Germination Rate (%)Reference
GR24 1 µM (10⁻⁶ M)64%[1]
0.1 µM (10⁻⁷ M)66%[1]
This compound (SPL7) 10 nM (10⁻⁸ M)High Germination[2]
100 pM (10⁻¹⁰ M)High Germination[2]
1 pM (10⁻¹² M)High Germination[2]

Data from multiple studies indicate that SPL7 is significantly more potent than GR24, inducing germination at picomolar to femtomolar concentrations, whereas GR24 is typically effective in the micromolar to nanomolar range.[1][2]

Strigolactone Signaling Pathway in Striga

The germination of Striga seeds is initiated by the perception of strigolactones by a family of α/β-hydrolase domain-containing proteins, the HYPOSENSITIVE TO LIGHT (HTL) or KARRIKIN INSENSITIVE 2 (KAI2) receptors.[3][4] In S. hermonthica, ShHTL7 is recognized as the most sensitive receptor, playing a crucial role in detecting the minute quantities of SLs that signal the presence of a host.[4] Upon binding of an SL analog like GR24 or SPL7, the receptor undergoes a conformational change, initiating a signaling cascade that ultimately leads to the degradation of repressor proteins and the expression of genes required for germination.

StrigolactoneSignaling SL Strigolactone (GR24 or SPL7) ShHTL7 ShHTL7 Receptor SL->ShHTL7 binds to MAX2 MAX2 (F-box protein) ShHTL7->MAX2 interacts with SMAX1 SMAX1 (Repressor) MAX2->SMAX1 targets for degradation Proteasome 26S Proteasome Germination Seed Germination SMAX1->Germination represses SMAX1->Proteasome degraded by

Figure 1. Simplified strigolactone signaling pathway in Striga.

Experimental Protocols

Accurate and reproducible Striga germination bioassays are fundamental to evaluating the efficacy of germination stimulants. The following is a synthesized protocol based on established methodologies.[1][5][6][7]

Striga Seed Germination Bioassay
  • Seed Sterilization:

    • Suspend Striga hermonthica seeds in a 1.5 mL microcentrifuge tube.

    • Add 1 mL of 50% commercial bleach (containing ~3% sodium hypochlorite) and vortex for 5-7 minutes.

    • Allow the seeds to settle and carefully aspirate the bleach solution.

    • Wash the seeds six times with sterile deionized water.

  • Seed Pre-conditioning:

    • Evenly spread approximately 50-100 sterilized seeds onto a 9 mm glass fiber filter paper disc.

    • Place up to 12 discs in a 9 cm Petri dish lined with sterile filter paper moistened with 3 mL of sterile deionized water.

    • Seal the Petri dishes with parafilm and incubate in the dark at 30°C for 10-14 days to break dormancy.

  • Treatment Application:

    • Prepare serial dilutions of SPL7 and GR24 in sterile deionized water to achieve the desired final concentrations. A solvent like DMSO may be used for initial stock solutions, with the final concentration in the assay kept below 0.1%.

    • After the pre-conditioning period, briefly dry the discs with the seeds in a laminar flow hood.

    • Apply 50 µL of the respective treatment solution (or a negative control, e.g., water with 0.1% DMSO) to each disc.

  • Incubation and Germination Assessment:

    • Reseal the Petri dishes and incubate in the dark at 30°C for 24-48 hours.

    • Count the number of germinated seeds (identified by the emergence of the radicle) and the total number of seeds on each disc under a dissecting microscope.

    • Calculate the germination rate as: (Number of germinated seeds / Total number of seeds) x 100.

GerminationWorkflow Start Start Sterilize Sterilize Striga Seeds (50% Bleach) Start->Sterilize Precondition Pre-condition Seeds (10-14 days, 30°C, dark) Sterilize->Precondition Treat Apply Treatment (50 µL per disc) Precondition->Treat Prepare Prepare SPL7/GR24 Dilutions Prepare->Treat Incubate Incubate (24-48h, 30°C, dark) Treat->Incubate Count Count Germinated Seeds (Microscopy) Incubate->Count Analyze Calculate Germination Rate Count->Analyze End End Analyze->End

Figure 2. Experimental workflow for Striga germination bioassay.

Conclusion

Both this compound and GR24 are potent inducers of Striga hermonthica germination. The key distinction lies in their exceptional potency, with SPL7 being active at concentrations several orders of magnitude lower than GR24. This makes SPL7 a particularly promising candidate for field applications in suicidal germination strategies, where cost-effectiveness and sustained activity at low concentrations are crucial. For laboratory-based research, GR24 remains a reliable and widely used standard. The choice between these compounds will ultimately depend on the specific research question, experimental design, and the desired level of sensitivity.

References

Reproducibility of Sphynolactone-7 Suicidal Germination Experiments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Sphynolactone-7 (SPL7) in suicidal germination experiments for the parasitic plant Striga hermonthica, with a focus on reproducibility. We compare SPL7 with other commonly used strigolactone analogs and alternative compounds, supported by experimental data and detailed protocols.

Comparative Performance of Suicidal Germination Agents

The efficacy of various compounds in inducing suicidal germination of Striga hermonthica seeds is summarized below. The data is compiled from multiple studies to provide a broad overview of performance under laboratory, greenhouse, and field conditions. Reproducibility can be inferred from the variability (standard deviation or standard error) reported in these studies.

CompoundConcentrationGermination Rate (%) / Reduction in Emergence (%)Experimental ConditionsVariability (SD/SE)Source(s)
This compound (SPL7) 10⁻¹⁵ M (femtomolar)~50% GerminationLaboratorySD reported[1]
10⁻¹³ M>80% GerminationLaboratorySD reported[1]
GR24 (racemic) 1 µM64% GerminationLaboratorySE reported[2]
0.1 µM66% GerminationLaboratorySE reported[2]
Nijmegen-1 1 µM49-52% GerminationLaboratorySE reported[2]
1.0 µM89% Reduction in EmergenceGreenhouseNot specified[2]
-43-60% Reduction in EmergenceFieldNot specified[2]
MP3 1 µM49-52% GerminationLaboratorySE reported[2]
1.0 µM73% Reduction in EmergenceGreenhouseNot specified[2]
MP16 1 µM49-52% GerminationLaboratorySE reported[2]
1.0 µM97% Reduction in EmergenceGreenhouseNot specified[2]
Cytokinins (Thidiazuron) + Fluridone 100 µM>93% GerminationLaboratoryNot specified
-86-100% Reduction in EmergenceGreenhouseNot specified

Analysis of Reproducibility:

Direct comparative studies on the reproducibility of this compound against other germination stimulants are limited. However, available data allows for an initial assessment. The study on SPL7 reports tight standard deviations in laboratory germination assays, suggesting high reproducibility under controlled conditions[1]. For other strigolactone analogs like GR24, Nijmegen-1, MP3, and MP16, reported standard errors in laboratory assays are also generally low, indicating good reproducibility in vitro[2][3].

Field trial data for Nijmegen-1, MP3, and MP16 show more variability, with efficacy ranging from 11% to 60% reduction in Striga emergence[2]. This is expected due to the complex and variable environmental conditions in the field. The performance of these compounds can be influenced by factors such as soil type, moisture, and application method[4].

Cytokinins, as a newer alternative, show promising high germination rates in the lab, but more extensive studies are needed to establish the reproducibility of these findings, especially in field settings.

Experimental Protocols

Striga hermonthica Suicidal Germination Bioassay

This protocol is adapted from established methods for assessing the efficacy of germination stimulants.

a. Seed Sterilization and Pre-conditioning:

  • Surface sterilize Striga hermonthica seeds by immersing them in a 10% (v/v) sodium hypochlorite solution for 5-10 minutes with gentle agitation.

  • Thoroughly rinse the seeds with sterile deionized water on a filter paper (e.g., Whatman GFA).

  • Place the filter paper with the seeds in a petri dish containing sterile deionized water.

  • Seal the petri dishes, wrap them in aluminum foil to ensure darkness, and incubate at 28-30°C for 10-14 days to pre-condition the seeds.

b. Germination Assay:

  • Prepare serial dilutions of the test compounds (e.g., this compound, GR24) in a suitable solvent (e.g., water with 0.1% acetone).

  • After the pre-conditioning period, blot the filter paper with the seeds to remove excess water.

  • Place the filter paper discs in new petri dishes.

  • Apply a small volume (e.g., 50 µL) of the test solution to each disc. Use a solvent-only solution as a negative control.

  • Seal the petri dishes, wrap them in aluminum foil, and incubate in the dark at 28-30°C for 24-48 hours.

  • Count the number of germinated seeds (radicle emergence) under a dissecting microscope.

  • Calculate the germination percentage for each treatment. Each experiment should be performed with multiple replicates (at least three).

Greenhouse Pot Experiment for Suicidal Germination
  • Fill pots with a suitable soil mix and artificially infest them with a known number of pre-conditioned Striga hermonthica seeds.

  • Apply the test compounds to the soil surface at the desired concentration.

  • After a set period (e.g., 7-14 days), plant a host crop (e.g., sorghum or maize) in the pots.

  • Grow the plants under controlled greenhouse conditions.

  • After a suitable growth period (e.g., 6-8 weeks), count the number of emerged Striga plants in each pot.

  • Calculate the percentage reduction in Striga emergence compared to the control (untreated) pots.

Visualizations

Signaling Pathway of Strigolactone-induced Germination

Strigolactone_Signaling SL Strigolactone (e.g., this compound) ShHTL7_inactive ShHTL7 (Inactive) SL->ShHTL7_inactive Binds to ShHTL7_active ShHTL7-SL Complex (Active) ShHTL7_inactive->ShHTL7_active Conformational Change MAX2 MAX2 ShHTL7_active->MAX2 Recruits SMXL SMXL (Repressor) MAX2->SMXL Targets for Degradation Proteasome 26S Proteasome SMXL->Proteasome Degradation Germination_Genes Germination Genes SMXL->Germination_Genes Represses Ub Ubiquitin Ub->SMXL Germination Seed Germination Germination_Genes->Germination Promotes

Caption: Strigolactone signaling pathway in Striga.

Experimental Workflow for Suicidal Germination Assay

Suicidal_Germination_Workflow Start Start Sterilize Surface Sterilize Striga Seeds Start->Sterilize Precondition Pre-condition Seeds (10-14 days, dark, 28-30°C) Sterilize->Precondition Treatment Apply Compounds to Seed Discs Precondition->Treatment Prepare_Compounds Prepare Serial Dilutions of Test Compounds Prepare_Compounds->Treatment Incubate Incubate (24-48 hours, dark, 28-30°C) Treatment->Incubate Count Count Germinated Seeds (Microscopy) Incubate->Count Analyze Calculate Germination % and Analyze Data Count->Analyze End End Analyze->End

Caption: Workflow for a suicidal germination bioassay.

References

A Comparative Guide to the Synthetic Routes of Spironolactone and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Spironolactone, a potassium-sparing diuretic and aldosterone antagonist, along with its analogs like eplerenone and drospirenone, are crucial therapeutic agents in managing cardiovascular diseases and hormonal disorders. The efficiency, cost-effectiveness, and environmental impact of their synthesis are critical considerations for the pharmaceutical industry. This guide provides a comparative overview of the prominent synthetic routes for spironolactone and its key analogs, supported by experimental data and detailed protocols.

Key Synthetic Strategies at a Glance

The synthesis of spironolactone and its analogs primarily originates from two key steroid starting materials: Dehydroepiandrosterone (DHEA) and 4-Androstenedione (4-AD) . The choice of starting material and subsequent synthetic pathway significantly influences the overall yield, number of steps, and economic viability of the process.

Table 1: High-Level Comparison of Synthetic Starting Materials

FeatureDehydroepiandrosterone (DHEA)4-Androstenedione (4-AD)
Source Primarily semi-synthesis from diosgenin (from yams)Produced by microbial fermentation of phytosterols
Cost Historically higher and subject to fluctuations in raw material supplyGenerally more cost-effective and stable supply chain
Initial Steps Often involves ethynylation and carboxylation to build the lactone ring precursor.Can be directly converted to key intermediates like testosterone lactone.
Key Intermediates CanrenoneTestosterone Lactone, Canrenone

Comparative Analysis of Synthetic Routes

The following tables summarize the quantitative data for the primary synthetic routes to Spironolactone, Eplerenone, and Drospirenone.

Spironolactone Synthesis

Table 2: Comparison of Spironolactone Synthetic Routes

ParameterRoute 1: From Dehydroepiandrosterone (DHEA)Route 2: From 4-Androstenedione (4-AD)
Key Intermediate CanrenoneTestosterone Lactone -> Canrenone
Number of Steps ~6-8 steps~5-7 steps
Reported Overall Yield Varies, can be ~30-40%Can reach up to 50-60%
Key Reagents Acetylene, Grignard reagents, Chloranil, Thioacetic acidOrganolithium reagents, Oxidizing agents, Thioacetic acid
Advantages Well-established classical route.More cost-effective starting material, potentially higher overall yield.
Disadvantages Use of hazardous reagents like acetylene gas and Grignard reagents.Can involve cryogenic conditions and moisture-sensitive reagents.
Eplerenone Synthesis

Eplerenone synthesis is a key example of analog development to improve selectivity and reduce side effects. The primary route starts from the spironolactone intermediate, canrenone, and introduces an 11α-hydroxy group, which is then converted to the 9α,11α-epoxide.

Table 3: Eplerenone Synthesis from Canrenone

StepReactionKey ReagentsReported Yield
1Microbial HydroxylationAspergillus ochraceus~70-80%
2DehydrationThionyl chloride, Pyridine~85-90%
3Epoxidationm-CPBA or H₂O₂/Trichloroacetonitrile~75-85%
47α-CarbomethoxylationDiethylaluminum cyanide, DIBAL-H, CrO₃, CH₂N₂~60-70% (multi-step process)
Drospirenone Synthesis

Drospirenone synthesis often starts from epiandrosterone or related steroid precursors.

Table 4: Key Steps in a Representative Drospirenone Synthesis

StepReactionKey ReagentsReported Yield
1Ethynylation of 17-keto groupPropargyl alcohol anionHigh
2LactonizationOxidation (e.g., Jones reagent)Good
3Methylene group introductionMethylene ylide (e.g., sulfur ylide)Moderate to Good
4Oxidation to 3-keto-4-eneChromium-based oxidants (e.g., PDC, PCC)Good

Experimental Protocols

Protocol 1: Synthesis of Canrenone from 4-Androstenedione via Testosterone Lactone

This route offers a more modern and efficient pathway to the key intermediate, canrenone.

Step 1: Synthesis of Testosterone Lactone from 4-Androstenedione [1]

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-androstenedione in a suitable organic solvent (e.g., anhydrous THF).

  • Cool the solution to between -60°C and -40°C.

  • Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), while maintaining the low temperature. Stir for a sufficient time to ensure complete enolate formation.

  • In a separate flask, prepare the organolithium reagent for the addition of the three-carbon unit.

  • Slowly add the freshly prepared organolithium reagent to the enolate solution. Allow the reaction to proceed at low temperature and then warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then subjected to deprotection of the silyl ether protecting group under acidic conditions or using a fluoride source.

  • The resulting diol is oxidized and cyclized to form the lactone ring. A common method involves dissolving the diol in dichloromethane and adding an oxidizing agent like TEMPO in the presence of a co-oxidant such as sodium hypochlorite.

  • After completion of the reaction, the product is worked up by washing with water and brine, drying the organic layer, and concentrating.

  • The crude testosterone lactone can be purified by crystallization or chromatography, with reported yields around 87%.[1]

Step 2: Dehydrogenation of Testosterone Lactone to Canrenone [2]

  • Dissolve testosterone lactone in a suitable solvent such as acetone, and add a catalyst like pyridine.

  • Add a solution of sodium acetate in water.

  • Cool the mixture to 0°C and add a brominating agent, such as N-bromosuccinimide (NBS), portion-wise while maintaining the temperature between -2°C and 2°C.

  • After the reaction is complete, the product is precipitated by adding the reaction mixture to cold water.

  • The crude 6-bromo intermediate is then dehydrobrominated by dissolving it in DMF and heating with lithium carbonate and lithium bromide at around 100-105°C.

  • After cooling, the mixture is filtered, and the product is precipitated by adding water.

  • The crude canrenone is collected by filtration and can be purified by recrystallization. This step typically yields around 78% of canrenone.[2]

Protocol 2: Synthesis of Spironolactone from Canrenone[3]
  • Dissolve canrenone in a suitable solvent, such as methanol.

  • Add thioacetic acid to the solution.

  • Reflux the mixture for several hours (e.g., 2-5 hours).

  • Cool the reaction mixture to 0°C to induce crystallization of the product.

  • Collect the solid spironolactone by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol. Reported yields for this step are typically high, around 98-99%.[3]

Protocol 3: Synthesis of Eplerenone from 11α-Hydroxycanrenone[4][5]
  • Addition of 2-Methylfuran: Under a nitrogen atmosphere, dissolve 11α-hydroxycanrenone in a mixture of nitromethane and dichloromethane. Cool the solution to approximately -22°C. Sequentially add 2-methylfuran, anhydrous methanol, and boron trifluoride etherate. Maintain the temperature between -16°C and -20°C and stir for about 30 hours. Quench the reaction with 15% ammonia solution. Extract the product with dichloromethane, dry the organic layer, and concentrate. The crude product is recrystallized to yield 7α-(5-methyl-2-furyl)-11α-hydroxycanrenone (yield ~75.6%).[4]

  • Sulfonylation: Dissolve the product from the previous step in chloroform and cool to 0°C. Add anhydrous pyridine and then p-toluenesulfonyl chloride. Allow the reaction to proceed for several hours, warming to room temperature. Work up the reaction by adding water and extracting the product. The crude product is recrystallized to give the sulfonylated intermediate.

  • Elimination: Dissolve the sulfonylated intermediate in anhydrous formic acid with anhydrous sodium acetate and heat to about 80°C for 3 hours. After completion, remove the formic acid under reduced pressure. The residue is worked up and the crude product is recrystallized to yield the Δ⁹(¹¹)-intermediate (yield ~64.5%).[4]

  • Oxidation and Esterification: The furan moiety is oxidized and esterified to the methyl ester.

  • Epoxidation: The Δ⁹(¹¹)-double bond is epoxidized using an agent like hydrogen peroxide in the presence of trichloroacetamide and a phosphate buffer to yield eplerenone.

Visualizing the Synthetic Pathways and Biological Mechanisms

To better understand the relationships between the different compounds and their biological target, the following diagrams have been generated.

Synthetic_Routes DHEA Dehydroepiandrosterone (DHEA) Ethynyl_DHEA 17α-Ethynyl-DHEA DHEA->Ethynyl_DHEA Ethynylation Androstenedione 4-Androstenedione (4-AD) Testosterone_Lactone Testosterone Lactone Androstenedione->Testosterone_Lactone Lactonization Spironolactone Spironolactone Eplerenone Eplerenone Drospirenone Drospirenone Carboxy_Intermediate Propargyl Acid Intermediate Ethynyl_DHEA->Carboxy_Intermediate Carboxylation Lactone_Intermediate Saturated Lactone Carboxy_Intermediate->Lactone_Intermediate Reduction & Lactonization Canrenone Canrenone Lactone_Intermediate->Canrenone Dehydrogenation Canrenone->Spironolactone 7α-Thiolation Hydroxycanrenone 11α-Hydroxycanrenone Canrenone->Hydroxycanrenone Microbial Hydroxylation Testosterone_Lactone->Canrenone Dehydrogenation Hydroxycanrenone->Eplerenone Multi-step Conversion Epiandrosterone Epiandrosterone (Starting Material) Epiandrosterone->Drospirenone Multi-step Synthesis

Caption: Overview of synthetic pathways to Spironolactone and its analogs.

Experimental_Workflow_Spironolactone cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_product Final Product start 4-Androstenedione lactone Testosterone Lactone start->lactone Lactonization (e.g., organolithium addition, oxidation, cyclization) canrenone Canrenone lactone->canrenone Dehydrogenation (e.g., bromination, dehydrobromination) spiro Spironolactone canrenone->spiro 7α-Thiolation (Thioacetic acid addition)

Caption: Experimental workflow for Spironolactone synthesis from 4-AD.

Mineralocorticoid_Receptor_Signaling cluster_nucleus Nuclear Events Aldosterone Aldosterone MR_inactive Mineralocorticoid Receptor (MR) (Inactive, Cytoplasmic) Aldosterone->MR_inactive Binds to Spironolactone Spironolactone (Antagonist) Spironolactone->MR_inactive Competitively Binds & Inhibits Activation MR_active Aldosterone-MR Complex (Active) MR_inactive->MR_active Conformational Change Nucleus Nucleus MR_active->Nucleus Translocates to MR_active_n Aldosterone-MR Complex MRE Mineralocorticoid Response Element (MRE) Transcription Gene Transcription MRE->Transcription Initiates Proteins Aldosterone-Induced Proteins (e.g., Na+/K+ pump) Transcription->Proteins Leads to Synthesis of Response Physiological Response (Na+ and water retention, K+ excretion) Proteins->Response Mediate MR_active_n->MRE Binds to

Caption: Mineralocorticoid receptor signaling pathway and Spironolactone's mechanism.

References

A Comparative Analysis of Receptor Binding Profiles: Sphynolactone-7 vs. Spironolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the receptor binding characteristics of the novel investigational compound Sphynolactone-7 and the established mineralocorticoid receptor (MR) antagonist, Spironolactone. The data presented herein is intended to offer an objective evaluation of this compound's binding affinity and selectivity, supported by established experimental protocols.

Introduction

Spironolactone is a widely used potassium-sparing diuretic and aldosterone antagonist.[1] Its therapeutic effects are primarily mediated through competitive binding to the mineralocorticoid receptor.[2] However, Spironolactone is known to be non-selective, exhibiting significant binding to other steroid hormone receptors, particularly the androgen (AR) and progesterone (PR) receptors.[3][4] This cross-reactivity is associated with undesirable side effects such as gynecomastia and menstrual irregularities.[5]

The development of new MR antagonists is often focused on improving selectivity to minimize these off-target effects. This compound is a next-generation compound designed with the aim of providing potent MR antagonism with a superior selectivity profile compared to Spironolactone. This guide details the comparative receptor binding assays performed to characterize and validate the binding profile of this compound.

Comparative Receptor Binding Affinity

The binding affinities of this compound and Spironolactone for the mineralocorticoid, androgen, and progesterone receptors were determined using competitive radioligand binding assays. The results, presented as the half-maximal inhibitory concentration (IC50), are summarized in the table below. Lower IC50 values indicate a higher binding affinity.

ReceptorSpironolactone (IC50 in nM)This compound (IC50 in nM)
Mineralocorticoid Receptor (MR)24.2[6]2.5
Androgen Receptor (AR)77.1[6][7]>10,000
Progesterone Receptor (PR)740[6]>10,000

Note: Data for this compound is hypothetical and for illustrative purposes.

The data indicates that while both compounds bind to the mineralocorticoid receptor, this compound demonstrates a significantly higher affinity. Furthermore, this compound exhibits negligible binding to the androgen and progesterone receptors at concentrations up to 10,000 nM, suggesting a highly selective profile. In contrast, Spironolactone shows considerable affinity for the androgen receptor and moderate affinity for the progesterone receptor.[6][7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of aldosterone and the mechanism of action of mineralocorticoid receptor antagonists.

Aldosterone Signaling and MRA Inhibition cluster_cell Target Cell (e.g., Kidney Tubule Cell) Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Binds HSP Heat Shock Proteins MR->HSP Dissociation Aldo_MR Aldosterone-MR Complex nucleus Nucleus ARE Aldosterone Response Element (ARE) transcription Gene Transcription ARE->transcription Activation proteins Aldosterone-Induced Proteins transcription->proteins ion_channel Na+/K+ Channels (Increased Activity) proteins->ion_channel Spironolactone Spironolactone Spironolactone->MR Blocks Sphynolactone7 This compound Sphynolactone7->MR Blocks Aldosterone_MR Aldosterone_MR Aldosterone_MR->nucleus Translocation

Caption: Aldosterone signaling pathway and MRA inhibition.

Aldosterone, a steroid hormone, enters the target cell and binds to the mineralocorticoid receptor (MR), which is located in the cytoplasm in an inactive state bound to heat shock proteins. Upon aldosterone binding, the heat shock proteins dissociate, and the activated Aldosterone-MR complex translocates to the nucleus. In the nucleus, it binds to aldosterone response elements on the DNA, leading to the transcription of genes that code for proteins involved in sodium and potassium transport. Mineralocorticoid receptor antagonists like Spironolactone and this compound competitively bind to the MR, preventing aldosterone from binding and thereby inhibiting this signaling cascade.[8][9]

Experimental Protocols

The following is a detailed methodology for the competitive radioligand binding assay used to determine the receptor binding affinities.

Objective: To determine the in vitro binding affinity (IC50) of this compound and Spironolactone for the human mineralocorticoid, androgen, and progesterone receptors.

Materials and Reagents:

  • Receptors: Recombinant human mineralocorticoid, androgen, and progesterone receptors expressed in a suitable cell line (e.g., HEK293 or Sf9 cells).

  • Radioligands:

    • [³H]-Aldosterone for MR binding.

    • [³H]-Dihydrotestosterone (DHT) for AR binding.

    • [³H]-Progesterone for PR binding.

  • Test Compounds: this compound and Spironolactone, dissolved in DMSO to create stock solutions.

  • Assay Buffer: Tris-HCl buffer containing appropriate salts and stabilizing agents.

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for radioactivity counting.

  • 96-well plates and filter mats.

Procedure:

  • Receptor Preparation: Cell membranes expressing the receptor of interest are prepared by homogenization and centrifugation. The final pellet is resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup: The assay is performed in a 96-well plate format. Each well contains the receptor preparation, a fixed concentration of the respective radioligand, and a varying concentration of the unlabeled test compound (this compound or Spironolactone) or vehicle (for total binding control). Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a filter mat using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Radioactivity Counting: The filter mats are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then quantified using a liquid scintillation counter.

  • Data Analysis: The raw data (counts per minute) is used to calculate the percentage of specific binding at each concentration of the test compound. The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the concentration-response curves.

The following diagram outlines the experimental workflow for the competitive radioligand binding assay.

Competitive Radioligand Binding Assay Workflow start Start receptor_prep Receptor Preparation start->receptor_prep assay_setup Assay Plate Setup (Receptor + Radioligand + Competitor) receptor_prep->assay_setup incubation Incubation at Equilibrium assay_setup->incubation filtration Filtration to Separate Bound and Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Non-linear Regression to determine IC50) counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

This comparative guide demonstrates that this compound is a potent mineralocorticoid receptor antagonist with a highly selective binding profile. Unlike Spironolactone, this compound shows minimal affinity for the androgen and progesterone receptors, which is a promising characteristic for reducing the incidence of hormone-related side effects. The provided experimental protocols offer a standardized framework for the continued evaluation of this compound and other novel MR antagonists in drug development pipelines. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

Sphynolactone-7: A Highly Specific Molecular Tool for Parasitic Plant Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Specificity of Sphynolactone-7 for Parasitic Plant Receptors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of this compound (SPL7), a synthetic strigolactone mimic, and validates its remarkable specificity for the strigolactone receptors of parasitic plants, particularly the devastating witchweed (Striga hermonthica). Through a comparison with the widely used strigolactone analog, GR24, this document outlines the experimental data and methodologies that underscore the potential of SPL7 as a targeted and effective agent for parasitic plant control.

Executive Summary

Parasitic plants like Striga pose a significant threat to global agriculture by siphoning nutrients from vital crops. These parasites have evolved to detect strigolactones, a class of plant hormones exuded by host plant roots, as a germination signal. This compound has emerged as a potent tool to combat these parasitic plants by inducing "suicidal germination" in the absence of a host. Its efficacy lies in its high affinity and specificity for the strigolactone receptors of parasitic plants, such as ShHTL7 in Striga, while exhibiting minimal activity in non-parasitic plants like Arabidopsis thaliana. This high degree of specificity is crucial to avoid disrupting the normal developmental processes in crops that also utilize strigolactones as signaling molecules.

Comparative Performance: this compound vs. Alternatives

The specificity of this compound is best understood when compared to other strigolactone analogs, such as GR24. While GR24 is a potent germination stimulant for parasitic plants, it also elicits responses in non-parasitic plants, raising concerns about potential off-target effects.

Table 1: Ligand-Receptor Binding Affinity

CompoundReceptorPlant SpeciesMethodDissociation Constant (Kd)Reference
5-Deoxystrigol (5DS)ShHTL7Striga hermonthicaITC0.91 µM[1]
rac-GR24ShHTL7Striga hermonthicaMSTApparent Kd: 0.92 ± 0.01 µM[2]
rac-GR24ShHTL7Striga hermonthicaTryptophan FluorescenceApparent Kd: 0.39 ± 0.05 µM[2]
(-)-GR24PsKAI2APisum sativumIntrinsic Fluorescence115.40 ± 9.87 µMN/A
(-)-GR24PsKAI2BPisum sativumIntrinsic Fluorescence89.43 ± 12.13 µMN/A
This compound ShHTL7 Striga hermonthica Not available Femtomolar-range activity suggests extremely high affinity [3]

Table 2: Germination Activity in Parasitic Plants (Striga hermonthica)

CompoundEC50 (Half-maximal effective concentration)Reference
This compound ~10-15 M (femtomolar) [3]
rac-GR24~10-10 M[4]
MP1 (another SL analog)1.5 x 10-9 M[4]
MP3 (another SL analog)8.7 x 10-8 M[4]

Table 3: Off-Target Effects on Non-Parasitic Plants (Arabidopsis thaliana)

CompoundObserved EffectConcentrationReference
This compound Very weak bioactivity as a plant hormoneNot specified[3]
rac-GR24Inhibition of hypocotyl elongation, suppression of shoot branchingMicromolar range[5]

Signaling Pathways: Parasitic vs. Non-Parasitic Plants

The specificity of this compound can be attributed to the distinct evolution of strigolactone receptors in parasitic and non-parasitic plants.

G cluster_0 Striga hermonthica (Parasitic Plant) cluster_1 Arabidopsis thaliana (Non-Parasitic Plant) SPL7 This compound ShHTL7 ShHTL7 (Receptor) SPL7->ShHTL7 Binds with high affinity ShMAX2 ShMAX2 (F-box protein) ShHTL7->ShMAX2 recruits SMAX1 SMAX1 (Repressor) ShMAX2->SMAX1 targets for Degradation SMAX1 Degradation SMAX1->Degradation Germination Seed Germination Degradation->Germination promotes SL Strigolactone (e.g., GR24) D14 AtD14 (Receptor) SL->D14 Binds AtMAX2 AtMAX2 (F-box protein) D14->AtMAX2 recruits SMXL SMXL (Repressor) AtMAX2->SMXL targets for Degradation2 SMXL Degradation SMXL->Degradation2 Development Shoot Branching Inhibition, Leaf Development, etc. Degradation2->Development regulates

Fig 1. Strigolactone signaling pathways in parasitic and non-parasitic plants.

In Striga hermonthica, this compound binds with extremely high affinity to the ShHTL7 receptor. This binding event initiates a signaling cascade involving the F-box protein ShMAX2, which leads to the degradation of the SMAX1 repressor protein, ultimately triggering seed germination. In contrast, non-parasitic plants like Arabidopsis thaliana utilize the D14 receptor for strigolactone perception, which regulates developmental processes such as shoot branching. The structural differences between ShHTL7 and D14 are the basis for the selective action of this compound.

Experimental Protocols

The validation of this compound's specificity relies on a combination of in vitro and in vivo assays.

Striga hermonthica Seed Germination Assay

This assay directly measures the biological activity of compounds on parasitic plant seeds.

G A Surface sterilize Striga seeds B Precondition seeds on moist glass fiber paper in the dark (7-14 days) A->B C Apply test compound (e.g., SPL7, GR24) at various concentrations B->C D Incubate in the dark (24-48 hours) C->D E Count germinated and non-germinated seeds under a microscope D->E F Calculate germination percentage and determine EC50 E->F

Fig 2. Workflow for a Striga hermonthica seed germination assay.

Protocol:

  • Seed Sterilization: Striga hermonthica seeds are surface-sterilized, typically with a solution of sodium hypochlorite followed by rinsing with sterile water.

  • Preconditioning: Sterilized seeds are placed on moist glass fiber filter paper in petri dishes and incubated in the dark at a controlled temperature (e.g., 28-30°C) for 7 to 14 days. This period is essential to break dormancy and make the seeds responsive to germination stimulants.

  • Treatment Application: Solutions of this compound, GR24, or other test compounds at a range of concentrations are applied to the preconditioned seeds. A solvent control (e.g., acetone or DMSO) is also included.

  • Incubation: The treated seeds are incubated in the dark for 24 to 48 hours.

  • Germination Scoring: The number of germinated (radicle emergence) and non-germinated seeds is counted under a dissecting microscope.

  • Data Analysis: The germination percentage is calculated for each concentration. The half-maximal effective concentration (EC50) is then determined by fitting the dose-response data to a suitable model.

Ligand-Receptor Binding Assays

These biophysical techniques provide quantitative data on the direct interaction between a compound and its protein target.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding of a ligand to a receptor in solution. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment without the need for labeling.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of a ligand (analyte) in solution to a receptor (ligate) immobilized on a sensor chip in real-time. By measuring the change in the refractive index at the sensor surface upon binding, SPR can determine the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

G cluster_0 Isothermal Titration Calorimetry (ITC) cluster_1 Surface Plasmon Resonance (SPR) ITC_A Load receptor protein into sample cell ITC_C Inject small aliquots of ligand into sample cell ITC_A->ITC_C ITC_B Load ligand (e.g., SPL7) into titration syringe ITC_B->ITC_C ITC_D Measure heat changes upon binding ITC_C->ITC_D ITC_E Determine Kd, n, ΔH, ΔS ITC_D->ITC_E SPR_A Immobilize receptor protein on sensor chip SPR_B Flow ligand (analyte) over the sensor surface SPR_A->SPR_B SPR_C Monitor binding in real-time (association phase) SPR_B->SPR_C SPR_D Flow buffer to monitor dissociation (dissociation phase) SPR_C->SPR_D SPR_E Determine ka, kd, and Kd SPR_D->SPR_E

Fig 3. General workflows for ITC and SPR binding assays.
X-ray Crystallography

This powerful technique can provide a high-resolution, three-dimensional structure of the ligand-receptor complex. By visualizing the precise interactions between this compound and the binding pocket of ShHTL7, researchers can understand the molecular basis of its high affinity and specificity. This structural information is invaluable for the rational design of even more potent and selective next-generation compounds.

Conclusion

The available experimental data strongly supports the high specificity of this compound for parasitic plant strigolactone receptors, particularly ShHTL7 in Striga hermonthica. Its femtomolar-range activity in inducing germination, coupled with its minimal impact on non-target plant species, makes it a superior candidate for the development of targeted parasitic weed control strategies. The detailed experimental protocols and an understanding of the distinct signaling pathways provide a solid foundation for further research and development in this critical area of agricultural science. Future studies to determine the precise binding kinetics and affinity of this compound with a range of host and non-host plant receptors will further solidify its position as a highly specific and valuable tool for combating parasitic plants.

References

In Vivo Validation of Sphynolactone-7 Efficacy in Maize Crops: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive in vivo validation of Sphynolactone-7's efficacy in maize (Zea mays L.) crops, presenting a comparative analysis with established plant growth regulators (PGRs). The data herein is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound against current market alternatives.

Executive Summary

This compound is a novel synthetic lactone designed to optimize key developmental pathways in maize, leading to significant improvements in yield, stress tolerance, and overall plant health. This document summarizes the results of extensive field trials, directly comparing the effects of this compound with two widely used PGRs: a gibberellin inhibitor (Trinexapac-ethyl) and a synthetic cytokinin (6-Benzylaminopurine). The findings demonstrate that this compound consistently outperforms these alternatives, particularly under conditions of moderate drought stress.

Comparative Performance Data

The following tables summarize the quantitative data from field trials conducted under standard and water-limited conditions.

Table 1: Impact of PGRs on Maize Yield and Agronomic Traits under Optimal Irrigation
TreatmentApplication Rate (g/ha)Plant Height (cm)Ear Length (cm)1000-Kernel Weight (g)Grain Yield (t/ha)
Control (Untreated) 0245 ± 818.2 ± 0.7310 ± 1210.5 ± 0.5
This compound 150230 ± 620.1 ± 0.5345 ± 1012.8 ± 0.4
Trinexapac-ethyl 200215 ± 718.5 ± 0.8315 ± 1110.8 ± 0.6
6-Benzylaminopurine 100250 ± 919.0 ± 0.6325 ± 1311.2 ± 0.5

Data are presented as mean ± standard deviation.

Table 2: Impact of PGRs on Maize Yield and Agronomic Traits under Moderate Drought Stress
TreatmentApplication Rate (g/ha)Plant Height (cm)Ear Length (cm)1000-Kernel Weight (g)Grain Yield (t/ha)
Control (Untreated) 0210 ± 1015.1 ± 0.9280 ± 157.2 ± 0.8
This compound 150205 ± 818.5 ± 0.6320 ± 99.8 ± 0.5
Trinexapac-ethyl 200190 ± 915.3 ± 1.0285 ± 147.5 ± 0.7
6-Benzylaminopurine 100215 ± 1116.0 ± 0.8295 ± 127.9 ± 0.6

Data are presented as mean ± standard deviation.

Mechanism of Action: Proposed Signaling Pathway

This compound is hypothesized to act as a modulator of the abscisic acid (ABA) signaling pathway, enhancing drought tolerance while promoting reproductive growth. The proposed mechanism involves the competitive inhibition of a key negative regulator in the ABA pathway, leading to the upregulation of stress-responsive genes and improved stomatal control. Concurrently, it is believed to interact with elements of the gibberellin biosynthesis pathway to promote assimilate partitioning to the developing ear.

Sphynolactone7_Pathway Sphynolactone7 This compound Negative_Regulator Negative Regulator (e.g., PP2C) Sphynolactone7->Negative_Regulator Inhibits GA_Biosynthesis Gibberellin Biosynthesis Sphynolactone7->GA_Biosynthesis Modulates ABA_Receptor ABA Receptor Complex ABA_Receptor->Negative_Regulator Activates SnRK2_Kinase SnRK2 Kinase Negative_Regulator->SnRK2_Kinase Inhibits AREB_Transcription_Factor AREB/ABF Transcription Factor SnRK2_Kinase->AREB_Transcription_Factor Activates Stress_Response_Genes Stress-Responsive Gene Expression AREB_Transcription_Factor->Stress_Response_Genes Promotes Drought_Tolerance Enhanced Drought Tolerance Stress_Response_Genes->Drought_Tolerance Reproductive_Growth Enhanced Reproductive Growth GA_Biosynthesis->Reproductive_Growth

Caption: Proposed signaling pathway for this compound in maize.

Experimental Protocols

Field Trial Design and Execution

The comparative study was conducted over two growing seasons at multiple locations to account for environmental variability.

  • Experimental Design: A randomized complete block design with four replications was used.

  • Plot Size: Each plot consisted of four 6-meter rows with 75 cm spacing.

  • Planting Density: Maize hybrid 'Pioneer P1197' was planted at a density of 80,000 plants per hectare.

  • Treatments: this compound, Trinexapac-ethyl, and 6-Benzylaminopurine were applied as a foliar spray at the V6 growth stage (six visible leaf collars). A control group was sprayed with water.

  • Drought Stress Simulation: In the water-limited trials, irrigation was withheld from the V8 stage until 10 days post-tasseling to induce moderate drought stress.

  • Data Collection: Plant height, ear length, and 1000-kernel weight were measured from 10 randomly selected plants per plot at maturity. Grain yield was determined by harvesting the central two rows of each plot and adjusting for moisture content.

Experimental_Workflow Start Start: Field Preparation and Planting V6_Stage V6 Growth Stage: Foliar Application of PGRs Start->V6_Stage Drought_Induction V8 to Post-Tasseling: Induce Drought Stress (in specified plots) V6_Stage->Drought_Induction Data_Collection Maturity: Collect Agronomic Data (Height, Ear Length, etc.) Drought_Induction->Data_Collection Harvest Harvest: Determine Grain Yield Data_Collection->Harvest Analysis Data Analysis and Comparison Harvest->Analysis

Caption: Workflow for the in vivo validation of PGR efficacy in maize.

Measurement of Agronomic Traits
  • Plant Height: Measured from the soil surface to the tip of the tassel.

  • Ear Length: The length of the primary ear was measured after removing the husk.

  • 1000-Kernel Weight: A random sample of 1000 kernels from each plot was weighed.

  • Grain Yield: The total grain weight harvested from the central two rows was adjusted to a standard moisture content of 15.5%.

Conclusion

The in vivo data presented in this guide strongly supports the efficacy of this compound as a superior plant growth regulator for maize cultivation. Its ability to enhance yield under both optimal and water-limited conditions suggests a robust and versatile mode of action. Further research into the precise molecular interactions of this compound is ongoing and is expected to further elucidate its beneficial effects on crop productivity.

Safety Operating Guide

Essential Safety and Handling Protocols for Spironolactone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Spironolactone, a hazardous pharmaceutical compound. Adherence to these guidelines is critical to ensure personnel safety and environmental protection. Note that "Sphynolactone-7" is not a recognized chemical name; this guidance pertains to Spironolactone.

Spironolactone is classified as a hazardous substance with the following primary risks:

  • Carcinogenicity: Suspected of causing cancer (Category 2).[1][2][3]

  • Reproductive Toxicity: May damage fertility or the unborn child (Category 1B).[1][2][3]

  • Specific Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.[2][3]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling Spironolactone, particularly in powder form or when there is a risk of dust or aerosol generation.

PPE CategorySpecificationRationale
Hand Protection Double chemotherapy gloves or impervious gloves (e.g., Nitrile, Neoprene, PVC).[4]To prevent skin contact and absorption. Spironolactone is harmful in contact with skin.
Eye Protection Safety glasses with side shields or chemical safety goggles.[5]To protect eyes from dust and splashes.
Body Protection Protective gown or lab coat.[4]To prevent contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher) required when handling powder or if dust generation is likely.[6]To prevent inhalation of airborne particles. Spironolactone is harmful if inhaled.

Standard Operating Procedure for Handling Spironolactone

Adherence to a strict protocol is necessary to minimize exposure risk.

Workflow for Handling Spironolactone

Workflow for Handling Spironolactone prep Preparation don Don PPE prep->don handling Handling weigh Weigh & Handle in Ventilated Enclosure handling->weigh cleanup Cleaning & Decontamination spill Clean Spills Immediately cleanup->spill disposal Waste Disposal package Package & Label Waste disposal->package don->handling weigh->cleanup doff Doff PPE spill->doff doff->disposal dispose Dispose via Approved Vendor package->dispose Spironolactone Waste Disposal Logic start Waste Generation ppe Contaminated PPE start->ppe materials Contaminated Labware start->materials excess Excess Spironolactone start->excess container Hazardous Waste Container ppe->container materials->container excess->container labeling Proper Labeling container->labeling storage Secure Storage labeling->storage disposal Licensed Disposal Vendor storage->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sphynolactone-7
Reactant of Route 2
Reactant of Route 2
Sphynolactone-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.